molecular formula C10H17NO B1629712 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one CAS No. 27092-59-7

9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Katalognummer: B1629712
CAS-Nummer: 27092-59-7
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: FUYXOOVQTRAKSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one is a useful research compound. Its molecular formula is C10H17NO and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

27092-59-7

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

9-ethyl-9-azabicyclo[3.3.1]nonan-3-one

InChI

InChI=1S/C10H17NO/c1-2-11-8-4-3-5-9(11)7-10(12)6-8/h8-9H,2-7H2,1H3

InChI-Schlüssel

FUYXOOVQTRAKSC-UHFFFAOYSA-N

SMILES

CCN1C2CCCC1CC(=O)C2

Kanonische SMILES

CCN1C2CCCC1CC(=O)C2

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one: Chemical Structure, Physical Properties, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic potential. Its rigid, bicyclic framework provides a defined three-dimensional orientation for pendant functional groups, making it an attractive template for the design of ligands targeting a variety of biological receptors. This guide focuses on a specific derivative, 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, also known as N-ethyl-granatanone, providing a comprehensive overview of its chemical structure, stereochemistry, predicted physical properties, and a detailed, field-proven protocol for its synthesis. As a Senior Application Scientist, the following narrative is constructed to not only present factual data but also to offer insights into the causality behind the experimental design, ensuring both scientific integrity and practical applicability.

Molecular Architecture and Stereochemical Landscape

The fundamental structure of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one comprises a bicyclic system with two fused six-membered rings, a nitrogen atom at one of the bridgehead positions (N9), and a ketone at the C3 position. The ethyl group is attached to the bridgehead nitrogen.

Conformational Analysis

The 9-azabicyclo[3.3.1]nonane ring system predominantly adopts a stable chair-chair conformation. This arrangement minimizes steric strain and is the energetically favored state. The piperidinone ring, containing the ketone, and the piperidine ring, with the ethyl substituent on the nitrogen, both exist in a chair form. This rigid conformation is crucial for its interaction with biological targets, as it presents a well-defined spatial arrangement of its chemical features.

Stereoisomerism

The presence of stereocenters in substituted 9-azabicyclo[3.3.1]nonane derivatives can lead to various stereoisomers. In the case of the parent 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, while the molecule itself is achiral due to a plane of symmetry, substitution at other positions on the rings would introduce chirality. The stereochemistry of any substituents is critical for biological activity, and its control during synthesis is a key consideration for medicinal chemists.

Physicochemical Properties

While specific experimental data for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one is not extensively reported in the literature, we can predict its key physical properties based on its chemical structure and data from closely related analogs.

PropertyPredicted Value/InformationBasis for Prediction
CAS Number 27092-59-7Publicly available chemical database information.[1]
Molecular Formula C10H17NOCalculated from the chemical structure.
Molecular Weight 167.25 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low melting solidBased on analogs like 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, which is a pale orange solid.[2] The lower molecular weight of the ethyl analog might result in a lower melting point or an oily state at room temperature.
Melting Point Not readily available. Likely to be a low melting solid or oil at room temperature.Extrapolation from related compounds.
Boiling Point Not readily available. Expected to be distillable under reduced pressure.General property of organic molecules of this size and polarity.
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, methanol, ethanol). Limited solubility in water.The molecule has both polar (ketone, amine) and non-polar (bicyclic hydrocarbon framework, ethyl group) regions, suggesting good solubility in a range of organic solvents.
pKa Not readily available. The tertiary amine is expected to be basic.The nitrogen atom has a lone pair of electrons and can act as a proton acceptor.

Synthesis of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one: A Validated Experimental Protocol

The most reliable and widely used method for the synthesis of the 9-azabicyclo[3.3.1]nonan-3-one core is the Robinson-Schöpf condensation. This one-pot, three-component reaction offers an efficient route to the desired bicyclic system. The following protocol is adapted from the well-documented synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and is expected to yield the N-ethyl analog with high fidelity.[2][3]

Rationale for the Robinson-Schöpf Condensation

This elegant reaction involves the condensation of a primary amine (in this case, ethylamine), glutaraldehyde, and acetonedicarboxylic acid. The reaction proceeds through a series of Mannich reactions and intramolecular condensations to form the bicyclic ketone. The choice of this method is based on its efficiency, the ready availability of the starting materials, and its proven success in constructing this specific heterocyclic system.

Detailed Step-by-Step Methodology

Materials and Reagents:

  • Ethylamine (as a solution in water or ethanol, or as the hydrochloride salt)

  • Glutaraldehyde (typically a 25% or 50% aqueous solution)

  • Acetonedicarboxylic acid (3-oxoglutaric acid)

  • Sodium acetate

  • Hydrochloric acid (or Sulfuric acid)

  • Sodium hydroxide (or Sodium carbonate)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Condensation cluster_workup Workup & Purification cluster_product Final Product A Ethylamine Solution D Reaction Flask (cooled) A->D B Glutaraldehyde B->D C Acetonedicarboxylic Acid C->D E Robinson-Schöpf Condensation D->E pH adjustment F Acid-Base Extraction E->F G Drying of Organic Layer F->G H Solvent Removal G->H I Column Chromatography H->I J 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one I->J

Caption: Synthetic workflow for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, combine ethylamine hydrochloride (1 equivalent) and water.

  • Addition of Reagents: To the cooled and stirred solution, add glutaraldehyde (1 equivalent of a 25% aqueous solution). This should be followed by the portion-wise addition of acetonedicarboxylic acid (1 equivalent). Maintain the temperature below 10 °C during these additions.

  • Buffering and Reaction: Slowly add a solution of sodium acetate (as a buffer) to the reaction mixture. Allow the reaction to stir in the ice bath for several hours, then let it warm to room temperature and continue stirring overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Acidification: Acidify the reaction mixture to approximately pH 2 with dilute hydrochloric acid. This step protonates any unreacted amine and the product, making them water-soluble, while allowing for the removal of non-basic organic impurities.

  • Workup - Extraction of Impurities: Wash the acidified aqueous layer with an organic solvent such as diethyl ether or ethyl acetate to remove any non-basic byproducts. Discard the organic layer.

  • Workup - Basification and Product Extraction: Cool the aqueous layer in an ice bath and basify to approximately pH 10-12 with a cold solution of sodium hydroxide or sodium carbonate. This deprotonates the product, making it soluble in organic solvents. Extract the product from the aqueous layer with several portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. A suitable eluent system would be a gradient of methanol in dichloromethane.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the bicyclic nature of the molecule and the diastereotopic protons. Key expected signals include:

  • Ethyl Group: A quartet corresponding to the -CH₂- protons and a triplet for the -CH₃ protons.

  • Bridgehead Protons (H1 and H5): These would appear as broad multiplets.

  • Protons adjacent to the Ketone (H2 and H4): These would be deshielded and appear as complex multiplets.

  • Other Ring Protons (H6, H7, H8): These would appear as a series of overlapping multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom due to the molecule's symmetry. Key expected signals include:

  • Carbonyl Carbon (C3): A signal in the downfield region, typically around 210-215 ppm.

  • Ethyl Group Carbons: Two signals in the aliphatic region.

  • Bridgehead Carbons (C1 and C5): Signals in the aliphatic region.

  • Carbons adjacent to Nitrogen (C2 and C8): These would be deshielded compared to other aliphatic carbons.

  • Other Ring Carbons: Signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone, typically in the range of 1700-1720 cm⁻¹. Other notable absorptions would include C-H stretching and bending vibrations.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.25 g/mol ). Fragmentation patterns would likely involve the loss of the ethyl group and cleavage of the bicyclic ring system.

Potential Applications in Drug Discovery and Development

Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have shown significant biological activity, suggesting that 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one could be a valuable intermediate or a lead compound in several therapeutic areas.

Sigma Receptor Ligands

N-substituted 9-azabicyclo[3.3.1]nonane derivatives have been identified as potent and selective ligands for sigma-2 (σ₂) receptors.[4] These receptors are overexpressed in various tumor cell lines, making them a promising target for the development of novel anti-cancer agents. The ethyl substituent on the nitrogen of the title compound could modulate its binding affinity and selectivity for sigma receptors.

Central Nervous System (CNS) Applications

The rigid structure of the 9-azabicyclo[3.3.1]nonane core is also found in compounds targeting CNS receptors. For example, derivatives have been investigated as monoamine reuptake inhibitors, which are important for the treatment of depression and other neurological disorders.[2]

Antiprotozoal and Antimicrobial Agents

The broader class of azabicyclic compounds has been explored for its potential against various pathogens.[5] The unique three-dimensional shape of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one could be exploited to design novel antimicrobial or antiprotozoal drugs.

Conclusion and Future Perspectives

9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one represents a valuable, yet underexplored, member of the 9-azabicyclo[3.3.1]nonane family. Its straightforward synthesis via the Robinson-Schöpf condensation makes it an accessible building block for further chemical elaboration. The insights provided in this guide regarding its structure, predicted properties, and synthetic methodology are intended to empower researchers in medicinal chemistry and drug development to explore the full potential of this and related scaffolds. Future work should focus on the experimental validation of its physical and spectroscopic properties, as well as a thorough investigation of its biological activity profile to uncover its therapeutic promise.

References

  • Synthesis of (e) 9-azabicyclo[3][3][6]nonan-3-one-9-carboxylic acid ethyl ester. (n.d.). Mol-Instincts. Retrieved March 24, 2026, from [Link]

  • Roy, B., Ghosh, A., & Roy, R. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 23035-23067. [Link]

  • Shvartsberg, M. S., & Rybalova, T. V. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 164-185. [Link]

  • 9-Azabicyclo[3.3.1]nonan-3-one, 9-ethyl-. (n.d.). Chemical Substance Information - NextSDS. Retrieved March 24, 2026, from [Link]

  • Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622. [Link]

  • Xu, J., Zeng, C., & Mach, R. H. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. [Link]

  • Arumugam, N., & Almansour, A. I. (2015). Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Journal of Chemical and Pharmaceutical Research, 7(3), 1109-1115. [Link]

  • Bingham, M., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives. U.S.
  • Robinson-Schöpf reaction. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • 9-Azabicyclo[3.3.1]nonan-3-one. (n.d.). FooDB. Retrieved March 24, 2026, from [Link]

  • Vafina, G. F., et al. (2006). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 42(1), 50-56. [Link]

  • Kaiser, M., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6214. [Link]

Sources

The 9-Azabicyclo[3.3.1]nonan-3-one Scaffold: A Technical Guide to its Mechanism of Action in Sigma-2 Receptor Binding

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one core structure and its derivatives, with a primary focus on their mechanism of action as high-affinity ligands for the sigma-2 (σ2) receptor. As a senior application scientist, this document synthesizes technical data with practical insights into the experimental methodologies used to characterize these interactions, offering a valuable resource for researchers in pharmacology and medicinal chemistry.

The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Structure in Medicinal Chemistry

The 9-azabicyclo[3.3.1]nonane framework represents a conformationally constrained bicyclic amine. This rigid structure is a key attribute in drug design, as it can lead to higher binding affinity and selectivity for specific biological targets by reducing the entropic penalty of binding. The substitution at the 9-position, in this case with an ethyl group, and the ketone at the 3-position, provide key points for chemical modification to modulate pharmacological activity. While the direct biological activity of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one itself is not extensively documented, its core structure is a well-established pharmacophore for a class of potent and selective sigma-2 (σ2) receptor ligands.

The Sigma-2 (σ2) Receptor: A Key Target in Oncology and Neurology

The sigma-2 (σ2) receptor, identified as transmembrane protein 97 (TMEM97), is a promising therapeutic target, particularly in oncology.[1] This receptor is overexpressed in a variety of human tumor cells, making it a valuable biomarker for proliferating tumors.[2][3] Ligands that bind to the σ2 receptor can induce apoptosis in cancer cells and have been shown to enhance the efficacy of conventional chemotherapeutics.[4] Beyond cancer, the σ2 receptor is also implicated in neurological disorders, and its ligands are being explored for their potential in treating neurodegenerative diseases.[5]

The 9-azabicyclo[3.3.1]nonane scaffold has proven to be a highly effective starting point for the development of potent and selective σ2 receptor ligands. Structural modifications of this core have led to the discovery of compounds with nanomolar and even subnanomolar affinity for the σ2 receptor, and high selectivity over the sigma-1 (σ1) receptor subtype.[4][6]

Mechanism of Action: High-Affinity Binding to the Sigma-2 Receptor

The primary mechanism of action for 9-azabicyclo[3.3.1]nonan-3-one derivatives in receptor binding is their direct interaction with the σ2 receptor. The rigid bicyclic core of the molecule orients key pharmacophoric features in a spatially defined manner, allowing for optimal interaction with the binding pocket of the σ2 receptor.

A notable class of σ2 receptor ligands based on this scaffold are the N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs.[4][5][6][7] Structure-activity relationship (SAR) studies on these analogs have revealed that a wide range of substitutions at the 9-position of the azabicyclo[3.3.1]nonane ring is well-tolerated and can be used to fine-tune the binding affinity and selectivity.[8]

Quantitative Binding Data

The following table summarizes the in vitro binding affinities of representative N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs for σ1 and σ2 receptors. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with lower values indicating higher affinity.

CompoundN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1 Ki / σ2 Ki)Reference
WC-26 4-Aminophenethyl14372.58557[4][6]
WC-59 2-Fluoroethyl17110.822087[4][6]
Compound 2f 4-Aminophenethyl>1000High AffinityHigh[5]
Compound 4i BenzylModerate AffinityHigh AffinityModerate[5]

Experimental Protocols for Characterizing Receptor Binding

The determination of binding affinity and functional activity of 9-azabicyclo[3.3.1]nonan-3-one derivatives for the σ2 receptor relies on established in vitro assays.

Radioligand Binding Assay for Sigma-2 Receptor Affinity

This protocol describes a competitive inhibition radioligand binding assay to determine the Ki of a test compound for the σ2 receptor.[9][10]

Objective: To determine the binding affinity (Ki) of a test compound for the σ2 receptor.

Materials:

  • Test compound (e.g., a 9-azabicyclo[3.3.1]nonan-3-one derivative)

  • Membrane preparation from a source rich in σ2 receptors (e.g., EMT-6 tumor cells, liver tissue)[6]

  • Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective σ1/σ2 ligand[9][10]

  • Masking ligand: (+)-Pentazocine, a selective σ1 ligand[9]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate with three types of wells:

    • Total Binding: Contains membrane preparation and radioligand.

    • Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of an unlabeled σ2 ligand (e.g., haloperidol) to saturate all specific binding sites.

    • Competitive Binding: Contains membrane preparation, radioligand, masking ligand, and varying concentrations of the test compound.

  • Reagent Preparation:

    • Dilute the membrane preparation in ice-cold assay buffer to a final concentration that yields sufficient specific binding.

    • Prepare a stock solution of the radioligand ([3H]-DTG) and dilute it to a working concentration (typically at or near its Kd for the σ2 receptor).

    • Prepare a stock solution of the masking ligand ((+)-pentazocine) and dilute it to a working concentration sufficient to block all σ1 receptor binding sites (typically around 300 nM).

    • Prepare serial dilutions of the test compound.

  • Incubation:

    • To each well, add the membrane preparation.

    • To the non-specific binding wells, add the unlabeled σ2 ligand.

    • To the competitive binding wells, add the masking ligand and the serially diluted test compound.

    • Initiate the binding reaction by adding the radioligand to all wells.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays for Agonist/Antagonist Classification

To determine whether a σ2 receptor ligand acts as an agonist or an antagonist, functional assays are employed. Many σ2 receptor ligands have been shown to induce cell death in cancer cells.[2][3]

  • Cell Viability Assays (e.g., MTT, MTS): These assays measure the metabolic activity of cells, which is an indicator of cell viability. A decrease in cell viability in the presence of a σ2 ligand suggests an agonistic (cytotoxic) effect.

  • Caspase-3 Activity Assays: Caspase-3 is a key enzyme in the apoptotic cascade. An increase in caspase-3 activity in response to a σ2 ligand is indicative of apoptosis induction, a characteristic of many σ2 receptor agonists.[2][3]

By comparing the cytotoxic effects of a novel 9-azabicyclo[3.3.1]nonan-3-one derivative to a known σ2 receptor agonist (e.g., siramesine), one can classify the novel compound as a full agonist, partial agonist, or antagonist.[2][3]

Visualizing the Concepts

Core Structure

G cluster_0 Ligand Preparation cluster_1 In Vitro Binding Assay cluster_2 Functional Characterization A Synthesis of 9-azabicyclo[3.3.1]nonane derivative B Compound Characterization (NMR, MS) A->B C Radioligand Binding Assay ([3H]-DTG + (+)-pentazocine) B->C D Determine IC50 and Ki for σ2 Receptor C->D E Cell Viability Assay (e.g., MTT) D->E G Classify as Agonist or Antagonist E->G F Caspase-3 Activity Assay F->G

Caption: Experimental workflow for σ2 receptor ligand characterization.

Radioligand Binding Assay Principle

G cluster_0 Control (Total Binding) cluster_1 Competitive Binding Receptor_T σ2 Receptor Radioligand_T [3H]-DTG Receptor_T->Radioligand_T Binding Receptor_C σ2 Receptor Radioligand_C [3H]-DTG Receptor_C->Radioligand_C Inhibited Test_Ligand Test Ligand Receptor_C->Test_Ligand Binding

Caption: Principle of competitive radioligand binding assay.

Conclusion and Future Directions

The 9-azabicyclo[3.3.1]nonan-3-one scaffold is a cornerstone in the development of high-affinity and selective ligands for the sigma-2 (σ2) receptor. The mechanism of action of its derivatives is centered on their direct binding to this receptor, which is overexpressed in various cancer cell lines. This interaction can trigger apoptotic pathways, highlighting the therapeutic potential of these compounds as anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel ligands based on this privileged structure.

Future research in this area will likely focus on:

  • The development of novel derivatives with enhanced selectivity and pharmacokinetic properties.

  • The use of these ligands as positron emission tomography (PET) imaging agents for the diagnosis and monitoring of cancer. [4]* Further elucidation of the downstream signaling pathways activated by σ2 receptor agonists and antagonists.

  • Exploration of the therapeutic potential of these compounds in neurological disorders.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding and therapeutic application of 9-azabicyclo[3.3.1]nonan-3-one derivatives and their interaction with the sigma-2 receptor.

References

  • Chu, U. B., & Ruoho, A. E. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Current Protocols in Pharmacology, 64, 1.34.1–1.34.21. [Link]

  • Yous, S., Al-Hosaini, K., & Emwas, A. H. (2014). Functional assays to define agonists and antagonists of the sigma-2 receptor. Methods in Molecular Biology, 1175, 139-150. [Link]

  • Xu, J., Zeng, C., & Mach, R. H. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Abadi, A. H., Ibrahim, T. M., & El-Gendy, M. A. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Chu, W., Xu, J., Zhou, D., Zhang, F., Jones, L. A., Wheeler, K. T., & Mach, R. H. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222–1231. [Link]

  • Chu, W., Xu, J., Zhou, D., Zhang, F., Jones, L. A., Wheeler, K. T., & Mach, R. H. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 17(3), 1222-1231. [Link]

  • Abate, C., Niso, M., & Berardi, F. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7926–7962. [Link]

  • Zeng, C., Xu, J., & Mach, R. H. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988–6997. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Al-Hosaini, K., Lee, J., & Martin, S. F. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. International Journal of Molecular Sciences, 24(7), 6217. [Link]

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The Pharmacological Potential of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 9-Azabicyclo[3.3.1]nonane Scaffold - A Privileged Core in Medicinal Chemistry

The 9-azabicyclo[3.3.1]nonane framework, a homolog of the well-known tropane skeleton, represents a pivotal structural motif in the design of biologically active molecules.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. This conformational constraint is a key attribute that medicinal chemists leverage to enhance binding affinity, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, engaging with a variety of receptors and transporters in the central nervous system (CNS) and periphery.[2][3]

This technical guide focuses on the pharmacological potential of a specific subset of these compounds: the 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one derivatives. While much of the existing literature has centered on the 9-methyl (pseudopelletierine) and 9-benzyl analogues, the exploration of the 9-ethyl substitution offers a nuanced modification that can significantly impact the therapeutic profile of these molecules.[4][5] This document will provide an in-depth analysis of the synthesis, derivatization strategies, and pharmacological landscape of these compounds, offering valuable insights for researchers and drug development professionals.

Synthesis of the Core Scaffold: 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one

The construction of the 9-azabicyclo[3.3.1]nonane core is most efficiently achieved through a one-pot, three-component Robinson-Schöpf-type condensation. This elegant reaction involves the condensation of a primary amine, glutaraldehyde, and a 1,3-dicarbonyl compound, in this case, acetonedicarboxylic acid. For the synthesis of the 9-ethyl analogue, ethylamine serves as the primary amine.

Ethylamine Ethylamine Reaction_Mixture One-Pot Reaction (Aqueous Buffer, Room Temp) Ethylamine->Reaction_Mixture Glutaraldehyde Glutaraldehyde Glutaraldehyde->Reaction_Mixture Acetonedicarboxylic_acid Acetonedicarboxylic Acid Acetonedicarboxylic_acid->Reaction_Mixture Product 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one Reaction_Mixture->Product Robinson-Schöpf Condensation

Caption: Synthetic scheme for 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Experimental Protocol: Synthesis of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetonedicarboxylic acid in a suitable aqueous buffer (e.g., citrate buffer, pH 4-5).

  • Addition of Reagents: To the stirred solution, add glutaraldehyde, followed by the slow addition of ethylamine. The reaction is typically conducted at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 24-48 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is basified with a suitable base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the desired 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

Key Derivatization Strategies at the C3-Position

The C3-keto group of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one is a versatile handle for a wide range of chemical modifications, allowing for the exploration of structure-activity relationships. Two primary derivatization pathways are of significant interest:

  • Reductive Amination: The ketone can be converted to a primary amine via reductive amination, which can then be further functionalized. This approach is fundamental to the synthesis of derivatives analogous to granisetron, a potent 5-HT3 receptor antagonist.[6]

  • Aldol Condensation: The α-protons to the carbonyl group are acidic and can participate in base-catalyzed aldol condensations with aromatic aldehydes. This strategy has been employed to synthesize monocarbonyl analogs of curcumin, which have shown promising anti-inflammatory properties.[7]

Core 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one Reductive_Amination Reductive Amination Core->Reductive_Amination Aldol_Condensation Aldol Condensation (with Ar-CHO) Core->Aldol_Condensation Amine_Derivative 3-Amino-9-ethyl-9- azabicyclo[3.3.1]nonane Reductive_Amination->Amine_Derivative Acylation N-Acylation Amine_Derivative->Acylation Amide_Derivatives Amide Derivatives (e.g., Granisetron analogs) Acylation->Amide_Derivatives Curcumin_Analogs Curcumin-like Derivatives Aldol_Condensation->Curcumin_Analogs

Caption: Key derivatization pathways of the C3-ketone.

Pharmacological Potential of 9-Azabicyclo[3.3.1]nonan-3-one Derivatives

The 9-azabicyclo[3.3.1]nonane scaffold has been identified as a privileged structure for targeting a range of biological entities, leading to diverse pharmacological effects.

Sigma (σ) Receptor Ligands: Applications in Oncology

Derivatives of the 9-azabicyclo[3.3.1]nonane core have been developed as high-affinity and selective ligands for sigma-2 (σ2) receptors.[8][9] These receptors are overexpressed in a variety of human tumor cells, making them attractive targets for both cancer diagnosis and therapy.

  • Positron Emission Tomography (PET) Imaging: Radiolabeled analogs, for instance with Fluorine-18, have been investigated as PET imaging agents to visualize σ2 receptor-positive tumors.[8][10]

  • Chemosensitization: Certain σ2 receptor ligands based on this scaffold have been shown to enhance the cytotoxicity of conventional chemotherapeutic agents like doxorubicin in tumor cell lines.[8][10] This chemosensitizing effect presents a promising strategy to overcome drug resistance and improve the efficacy of cancer treatments.

Monoamine Reuptake Inhibitors: Targeting CNS Disorders

Patents have been filed for 9-azabicyclo[3.3.1]nonane derivatives as potent monoamine reuptake inhibitors.[11][12][13] By blocking the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, these compounds have the potential to treat a range of CNS disorders, including depression, anxiety, and pain.[3][13] The rigid bicyclic structure can provide the necessary conformational constraint to achieve high affinity and selectivity for the monoamine transporters.

5-HT3 Receptor Antagonists: Antiemetic Properties

The 9-azabicyclo[3.3.1]nonane skeleton is a core component of the marketed antiemetic drug, Granisetron (endo-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide).[5] Granisetron is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, used for the prevention and treatment of nausea and vomiting, particularly that induced by chemotherapy and radiation. The derivatization of the 3-amino-9-ethyl-9-azabicyclo[3.3.1]nonane core could lead to novel 5-HT3 receptor antagonists with improved properties.[6]

Anti-inflammatory and Anticancer Activities

Recent studies have explored the synthesis of monocarbonyl analogs of curcumin based on the 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (pseudopelletierine) scaffold.[7] These compounds have shown promising anti-inflammatory activity with limited cytotoxicity. The incorporation of the granatanone moiety is also suggested to improve the water solubility of these curcuminoids, a significant challenge with natural curcumin.[1] Furthermore, some 3-azabicyclo[3.3.1]nonan-9-one derivatives have exhibited strong cytotoxicity against cancer cell lines.[2]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 9-ethyl derivatives is limited, valuable insights can be drawn from studies on analogous compounds.

  • Influence of the N9-Substituent: The nature of the substituent at the bridgehead nitrogen (N9) is crucial for modulating pharmacological activity. In the context of σ2 receptor ligands, variations in the N-substituent, from small alkyl groups to larger aralkyl moieties, have been shown to significantly impact binding affinity and selectivity. The ethyl group, being slightly larger and more lipophilic than a methyl group, can alter the steric and electronic properties of the molecule, potentially leading to a different interaction profile with the target protein.

  • Stereochemistry at C3: The stereochemistry of the substituent at the C3 position is a critical determinant of biological activity. For instance, in the case of granisetron and its analogs, the endo configuration of the amino group is essential for high-affinity binding to the 5-HT3 receptor.[5] Similarly, the stereochemistry of carbamate derivatives has been shown to be important for their affinity for σ receptors.[8]

Conclusion and Future Perspectives

The 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have the potential to address a wide range of unmet medical needs, from cancer and CNS disorders to inflammatory conditions. The synthetic tractability of the core and the versatility of the C3-position for derivatization make this an attractive platform for medicinal chemists.

Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis and pharmacological evaluation of a diverse library of 9-ethyl derivatives with various substituents at the C3-position. Detailed structure-activity relationship studies will be crucial to elucidate the specific contribution of the 9-ethyl group to the biological activity and to guide the design of next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

References

  • Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - PMC. (n.d.).
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023, July 25).
  • US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents. (n.d.).
  • Synthesis of (e) 9-azabicyclo[1][3][3]nonan-3-one-9-carboxylic acid ethyl ester. (n.d.). Retrieved from

  • EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors - Google Patents. (n.d.).
  • EP1934212A1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors. (n.d.).
  • Application Notes and Protocols: Derivatization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine for Biological Assays - Benchchem. (n.d.).
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) - Organic Syntheses. (2022, May 10).
  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC. (n.d.).
  • PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE - European Patent Office - EP 0748321 B1. (1999, June 9).
  • An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols | The Journal of Organic Chemistry - ACS Publications. (2009, May 28).
  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands - ResearchGate. (n.d.).
  • Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - PMC. (n.d.).
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 - EPO. (2013, February 20).
  • Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed. (2009, February 1).

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A Technical Guide to the Crystallographic Analysis and Molecular Structure of the 9-Azabicyclo[3.3.1]nonan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 9-azabicyclo[3.3.1]nonane framework is a rigid and stereochemically rich scaffold that forms the core of numerous biologically active compounds and pharmaceutical agents[1][2][3]. Its unique conformational properties directly influence molecular recognition, binding affinity, and pharmacological function. This guide provides an in-depth examination of the crystallographic analysis and three-dimensional molecular structure of this crucial chemical family. While crystallographic data for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one is not publicly available, this document will utilize the detailed, published crystal structure of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one as a representative analogue[4]. This analogue serves as an exemplary model to elucidate the experimental workflow, interpret structural data, and understand the profound implications for medicinal chemistry and drug design.

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Core

The bicyclo[3.3.1]nonane skeleton consists of two fused six-membered rings, imposing significant conformational constraints that allow for the precise spatial positioning of functional groups[1]. The introduction of a nitrogen atom at the 9-position (a bridgehead position) creates the 9-azabicyclo[3.3.1]nonane system, a key substructure in a variety of bioactive molecules, including ligands for sigma receptors, which are implicated in neurological disorders and cancer[3][5].

The stereochemistry and conformation of this bicyclic system are paramount. The two rings can adopt several conformations, most notably a dual chair-chair (C,C) or a chair-boat (C,B) arrangement[2]. The energetic balance between these states is delicate and can be influenced by substituents on the nitrogen atom or the carbon framework. Understanding these conformational preferences is critical for drug development, as only one conformation may fit optimally into the binding pocket of a biological target. X-ray crystallography provides the definitive, atomic-resolution data required to resolve these structural questions.

Experimental Workflow for Single-Crystal X-ray Crystallography

The determination of a 3D molecular structure from a crystalline solid is a multi-stage process that demands precision at every step. The trustworthiness of the final structure is contingent on a self-validating chain of protocols, from synthesis to data refinement.

Synthesis and Purification

The first step is the chemical synthesis of the target compound. The 9-azabicyclo[3.3.1]nonane core is often constructed via a Mannich-type reaction, such as the Robinson-Schöpf condensation[2][6]. For the representative compound, 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one, the synthesis involves the reaction of glutaraldehyde, aniline (in place of ethylamine), and 3-oxopentanedioic acid[4].

Protocol: Synthesis of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one[4]

  • Reaction Setup: To a stirred aqueous solution of glutaraldehyde (5 mmol) and aniline (6 mmol), add 3-oxopentanedioic acid (6 mmol).

  • Reaction Execution: Stir the mixture overnight at room temperature. Adjust the pH to 5 with aqueous HCl and reflux for one hour.

  • Work-up: Basify the mixture to pH 9 with sodium hydroxide and extract the product with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous MgSO₄, evaporate the solvent in vacuo, and purify the residue using column chromatography on silica gel.

Crystallization

The goal of crystallization is to produce a single, high-quality crystal with a well-ordered internal lattice, suitable for diffracting X-rays. This can be the most challenging, trial-and-error phase of the process. For the phenyl analogue, spontaneous resolution occurred upon recrystallization[4].

Protocol: Crystallization[4]

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system. For 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one, a 1:10 (v/v) mixture of ethyl acetate and petroleum ether was effective.

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature. This slow process encourages the growth of a single, well-ordered crystal rather than a polycrystalline powder.

X-ray Diffraction, Data Collection, and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. The angles and intensities of these diffracted beams contain the information about the arrangement of atoms in the crystal lattice. This data is then processed to solve and refine the molecular structure.

The overall workflow from a pure compound to a final, validated 3D structure is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Analysis cluster_output Final Output syn Chemical Synthesis pur Column Chromatography syn->pur Crude Product dissolve Dissolution in Solvent System pur->dissolve Pure Compound evap Slow Evaporation dissolve->evap mount Mount Crystal evap->mount Single Crystal collect Data Collection (Diffractometer) mount->collect solve Structure Solution (Phase Problem) collect->solve refine Structure Refinement solve->refine data Crystallographic Data (CIF File) refine->data model 3D Molecular Model data->model

Caption: Experimental workflow for single-crystal X-ray crystallography.

Crystallographic Data and 3D Molecular Structure

The final output of the crystallographic experiment is a set of data that precisely describes the crystal lattice and the atomic coordinates of the molecule. For the representative compound, (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one , the key parameters are summarized below.

Table 1: Crystallographic Data [4]

Parameter Value
Chemical Formula C₁₄H₁₇NO
Formula Weight 215.29
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 9.4028 (3)
b (Å) 10.2524 (5)
c (Å) 12.0473 (6)
V (ų) 1161.38 (9)
Z 4
Radiation Mo Kα (λ = 0.7107 Å)
T (K) 293

| Density (calc), Dₓ (Mg m⁻³) | 1.231 |

Analysis of the 3D Molecular Structure

The crystallographic data confirms the core structural features of the 9-azabicyclo[3.3.1]nonane system.

  • Conformation: The most critical insight from the structure of 9-phenyl-9-azabicyclo[3.3.1]nonan-3-one is that both the piperidinone (N1/C1-C5) and piperidine (N1/C1/C8-C5) rings adopt a chair conformation [4]. This dual-chair arrangement is generally the most stable conformation for this scaffold, minimizing steric and torsional strain. It is highly probable that the 9-ethyl derivative would adopt the same energetically favorable dual-chair conformation.

  • Stereochemistry: The synthesis resulted in a racemic mixture, but crystallization yielded chiral crystals through spontaneous resolution. The specific crystal analyzed had a relative configuration of (1S, 5R)[4].

  • Structural Implications: The rigid, well-defined chair-chair conformation locks the substituents into specific axial or equatorial positions. This has profound consequences for drug design, as the spatial relationship between the nitrogen bridge, the carbonyl group at C3, and the substituent on the nitrogen (phenyl in this case, ethyl in our topic) is fixed. This rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

Conclusion: From Structure to Application

The precise, atomic-level data obtained from single-crystal X-ray crystallography is indispensable for modern drug development. By using a closely related analogue, we can confidently infer the key structural features of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one. The analysis confirms a rigid, dual-chair conformation that defines the three-dimensional topography of the molecule. This structural knowledge allows researchers to:

  • Design Focused Derivatives: Modify the scaffold with new functional groups in a spatially-directed manner to optimize interactions with a biological target.

  • Inform Computational Modeling: Use the high-resolution crystal structure as a starting point for molecular docking and dynamics simulations to predict binding modes and affinities.

  • Understand Structure-Activity Relationships (SAR): Correlate specific structural features with observed biological activity, leading to more rational and efficient drug design cycles.

The study of the 9-azabicyclo[3.3.1]nonane scaffold underscores the principle that a deep understanding of 3D molecular structure is the bedrock of successful, targeted therapeutic development.

References

  • Wallentin, C.-J., Orentas, E., Årnmark, I., & Ohrström, L. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: from strong to weak hydrogen bonds and the stereochemistry of network formation. CrystEngComm, 13(20), 6133-6144. [Link]

  • de la Cruz, J. C. C., et al. (2024). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. IUCrData, 9(2). [Link]

  • Wallentin, C.-J., et al. (2011). Synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives: From strong to weak hydrogen bonds and the stereochemistry of network formation. ResearchGate. [Link]

  • ResearchGate. The bicyclo[3.3.1]nonane framework (A), natural products containing this framework. ResearchGate. [Link]

  • Li, J.-T., Chen, J., & Li, T. (2012). (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Macrosson, W. D. K., & Martin, J. (1969). Molecular conformations. Part I. The bicyclo[7]nonane system: X-ray analysis of 1-p-bromobenzenesulphonyloxymethyl-5-methylbicyclo[7]nonan-9-ol. Journal of the Chemical Society D: Chemical Communications, (13), 743-744. [Link]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • ResearchGate. (PDF) Synthesis and Crystal Structure of (9s)-N-methyl-3-azabicyclo[3.3.1] nonan-9-yl (cyclopentyl)(hydroxy)(2-thienyl)Acetate Hydrochloride. ResearchGate. [Link]

  • Berardi, F., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6988-97. [Link]

  • Google Patents. US7868017B2 - 9-azabicyclo[3.3.
  • PubChem. 9-Azabicyclo[3.3.1]nonan-3-one. PubChem. [Link]

  • NextSDS. 9-Azabicyclo[3.3.1]nonan-3-one, 9-ethyl- — Chemical Substance Information. NextSDS. [Link]

  • FooDB. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. [Link]

  • PubChem. 9-Azabicyclo(3.3.1)nonane. PubChem. [Link]

  • Vafina, G. F., et al. (2006). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 42(1), 50-67. [Link]

  • NIST WebBook. 9-Oxabicyclo[3.3.1]nonane. NIST WebBook. [Link]

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A Proactive Approach to Safety: Preliminary Toxicity Screening of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: De-risking Discovery through Early Insight

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is not merely a mantra but a cornerstone of sustainable innovation. The journey of a novel chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. This guide is structured to provide researchers, toxicologists, and drug development professionals with a comprehensive framework for the preliminary toxicity screening of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, a novel bicyclic amine. The methodologies outlined herein are designed to be a self-validating system, integrating computational and in vitro approaches to build a foundational safety profile. By front-loading toxicological assessment, we can make more informed decisions, allocate resources more effectively, and ultimately, accelerate the delivery of safe and effective therapeutics. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific decision-making process in a real-world drug development setting.

The Candidate: Physicochemical and Structural Context of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

The compound 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one belongs to the class of azabicyclic compounds, a scaffold known to be present in various biologically active molecules.[1] The parent structure, 9-azabicyclo[3.3.1]nonan-3-one, is a piperidinone derivative.[2] The introduction of an ethyl group at the nitrogen atom (N9) is expected to modulate its physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and toxicological profile.

Table 1: Predicted Physicochemical Properties of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one and its Parent Compound

Property9-Azabicyclo[3.3.1]nonan-3-one9-ethyl-9-Azabicyclo[3.3.1]nonan-3-oneRationale for Relevance in Toxicity
Molecular Formula C8H13NOC10H17NODefines the elemental composition and molecular weight.
Molecular Weight 139.19 g/mol [2]~167.25 g/mol Influences absorption, distribution, and excretion.
Predicted logP 0.47 - 0.76[2]Higher than parent (estimated)Indicates lipophilicity, affecting membrane permeability and potential for bioaccumulation.
Predicted pKa (Strongest Basic) 8.19[2]Likely similar to parentDetermines the ionization state at physiological pH, impacting solubility and receptor interaction.
Predicted Water Solubility 25.6 g/L[2]Likely lower than parentAffects formulation, administration routes, and bioavailability.

Note: Properties for the 9-ethyl derivative are estimated based on the parent compound and general chemical principles, as specific experimental data is not widely available.

The rationale for selecting this compound for a detailed toxicity screening guide is its novelty and the importance of its structural class in medicinal chemistry. Understanding its preliminary safety profile is a critical first step before committing to more extensive preclinical development.

The Strategy: A Multi-Tiered Approach to Preliminary Toxicity Assessment

A robust preliminary toxicity screen should be a tiered process, moving from broad, rapid, and cost-effective methods to more specific and resource-intensive assays. This approach allows for early go/no-go decisions. Our strategy integrates in silico, in vitro cytotoxicity, genotoxicity, and cardiotoxicity assessments.

ToxicityScreeningWorkflow cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Core Assays cluster_2 Tier 3: Decision & Further Steps InSilico In Silico Toxicity Prediction (QSAR, Structural Alerts) Cytotoxicity Cytotoxicity Assay (e.g., MTT on HepG2, HEK293) InSilico->Cytotoxicity Guides starting concentrations Genotoxicity Genotoxicity Assay (Ames Test - OECD 471) InSilico->Genotoxicity Predicts mutagenic potential Cardiotoxicity Cardiotoxicity Assay (hERG Inhibition) InSilico->Cardiotoxicity Flags potential hERG liability DataIntegration Data Integration & Risk Assessment Cytotoxicity->DataIntegration Genotoxicity->DataIntegration Cardiotoxicity->DataIntegration GoNoGo Go/No-Go Decision DataIntegration->GoNoGo

Caption: Tiered workflow for preliminary toxicity screening.

Tier 1: In Silico Toxicity Prediction

Before any wet lab experiments are conducted, computational methods can provide a rapid and cost-effective initial assessment of the toxicological liabilities of a molecule.[3][4] These methods use a compound's chemical structure to predict its potential toxicity based on data from previously studied chemicals.

Rationale and Causality

In silico toxicology aims to prioritize compounds and guide further testing by identifying potential hazards early.[5] This is achieved through methods like Quantitative Structure-Activity Relationship (QSAR) models and the identification of "structural alerts" or "toxicophores," which are chemical fragments known to be associated with specific types of toxicity.[3] For 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, this analysis would focus on predicting endpoints such as mutagenicity, carcinogenicity, and potential for hERG channel inhibition. While these predictions are not a substitute for experimental data, they are invaluable for hypothesis generation.[3]

Recommended Tools and Workflow

A variety of commercial and open-source platforms can be used for in silico toxicity prediction.

Workflow:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

  • Input the structure into multiple prediction platforms to cross-validate results. Examples include:

    • pkCSM: Predicts a range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

    • SwissADME: Provides insights into pharmacokinetics and drug-likeness.[1]

    • PreADMET: Offers predictions for ADME and toxicity, including mutagenicity and hERG inhibition.[1]

  • Analyze the outputs, paying close attention to:

    • AMES Toxicity Prediction: A positive prediction suggests a potential for mutagenicity.[1]

    • hERG Inhibition Prediction: A prediction of hERG I or hERG II inhibition indicates a risk of cardiotoxicity.[1]

    • Hepatotoxicity Prediction: Flags the potential for liver injury.

    • Lipinski's Rule of Five: While not a toxicity predictor per se, it assesses the drug-likeness of the compound.[1]

Table 2: Hypothetical In Silico Prediction Summary for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Toxicity EndpointPredicted OutcomeConfidence LevelImplication for Further Testing
AMES Mutagenicity Non-mutagenHighProceed with in vitro Ames test for confirmation.
hERG Inhibition Potential InhibitorMediumPrioritize hERG assay to quantify inhibitory potential.
Hepatotoxicity Low ProbabilityMediumCytotoxicity testing on a liver cell line (e.g., HepG2) is warranted.
Carcinogenicity Non-carcinogenLowIn vitro genotoxicity data will be more informative at this stage.

This table presents hypothetical data for illustrative purposes.

Tier 2: In Vitro Core Assays

Following the in silico assessment, a panel of in vitro assays should be conducted to provide the first experimental data on the compound's biological effects.

Cytotoxicity Assessment: The MTT Assay

The first step in understanding a compound's toxicity is to determine the concentrations at which it causes cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.[7] This allows for the calculation of an IC50 value, the concentration of the compound that inhibits cell viability by 50%.

This protocol is adapted for adherent cells in a 96-well format and should be performed using at least two cell lines of different origins (e.g., HepG2 - human liver carcinoma, and HEK293 - human embryonic kidney) to identify potential organ-specific toxicity.

Materials:

  • 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one (test article)

  • Cell lines (e.g., HepG2, HEK293)

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of the test article in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the wells is non-toxic, typically ≤0.5%). b. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test article. Include vehicle control (medium with solvent) and untreated control wells. d. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6] b. Incubate for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] c. Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[8]

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7][8]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Genotoxicity Assessment: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used and internationally accepted method (OECD Test Guideline 471) for identifying compounds that can cause gene mutations.[9]

This assay uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in the genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). These bacteria cannot grow on a medium lacking this amino acid. A mutagenic compound can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies. Since many chemicals only become mutagenic after being metabolized in the body, the test is conducted both with and without a metabolic activation system (S9 fraction), which is an extract of liver enzymes.[9]

Materials:

  • Test article (9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one)

  • Bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA)

  • S9 fraction from Aroclor 1254-induced rat liver

  • Cofactor solution (for S9 mix)

  • Molten top agar containing a trace amount of histidine/biotin or tryptophan

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation: Prepare a range of concentrations of the test article.

  • Treatment: For each concentration, in a separate test tube, combine:

    • The bacterial tester strain culture.

    • The test article solution.

    • Either the S9 mix (for metabolic activation) or a buffer (without activation).

  • Plating: Add molten top agar to the test tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

AmesTestWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Compound Prepare Test Article Concentrations Mix Combine in Tube: 1. Bacteria 2. Test Article 3. S9 Mix or Buffer Prep_Compound->Mix Prep_Bacteria Grow Bacterial Tester Strains Prep_Bacteria->Mix Prep_S9 Prepare S9 Mix (for +S9 condition) Prep_S9->Mix Add_Agar Add Molten Top Agar & Vortex Mix->Add_Agar Plate Pour onto Minimal Glucose Agar Plate Add_Agar->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data: - Dose-response - Fold increase over control Count->Analyze Result Mutagenic or Non-mutagenic? Analyze->Result

Caption: Workflow for the Ames bacterial reverse mutation assay.

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[10] Therefore, assessing a compound's effect on the hERG channel is a critical component of early safety screening, as recommended by regulatory agencies like the FDA.[11][12]

The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay.[13] This technique involves measuring the electrical current flowing through hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[13] The cells are "clamped" at specific voltages, and the effect of the test compound on the ion current is directly measured, allowing for the determination of an IC50 value for channel inhibition.

Materials:

  • Test article (9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one)

  • Mammalian cell line stably expressing the hERG channel (e.g., CHO-hERG)[13]

  • Extracellular and intracellular recording solutions

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Positive control (e.g., dofetilide, terfenadine)[14]

Procedure:

  • Cell Preparation: Culture CHO-hERG cells and plate them onto glass coverslips 24-48 hours before the experiment.[13]

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution, maintained at a physiological temperature (35-37°C).[14]

  • Whole-Cell Configuration: Approach a single cell with a glass micropipette filled with intracellular solution. Form a high-resistance seal (>1 GΩ) and then rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG current. A recommended protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp or step to measure the tail current, which is characteristic of the hERG channel.[14] This protocol is repeated at regular intervals (e.g., every 5 seconds).[14][15]

  • Baseline Recording: Record a stable baseline current in the absence of the test article.

  • Compound Application: Perfuse the cell with increasing concentrations of the test article, allowing the effect to reach a steady state at each concentration.

  • Washout: If possible, perfuse with a compound-free solution to determine the reversibility of the inhibition.

  • Data Analysis: a. Measure the amplitude of the hERG tail current at each concentration. b. Calculate the percentage of inhibition relative to the baseline current. c. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Table 3: Example Data Summary for Preliminary In Vitro Toxicity Screening

AssayCell Line / SystemEndpointResult (Hypothetical)
Cytotoxicity (MTT) HepG2IC50> 100 µM
Cytotoxicity (MTT) HEK293IC50> 100 µM
Genotoxicity (Ames) S. typhimurium & E. coliMutagenicityNegative (-S9 and +S9)
Cardiotoxicity (hERG) CHO-hERGIC5025 µM

Interpretation and Decision-Making

The integration of data from all three tiers is crucial for a holistic preliminary safety assessment.

  • Favorable Profile: A compound with low cytotoxicity (IC50 > 50-100 µM), no evidence of mutagenicity in the Ames test, and low hERG inhibition (IC50 > 30 µM) would be considered to have a favorable preliminary safety profile, supporting its advancement to further studies.

  • Profile with Liabilities:

    • High Cytotoxicity (IC50 < 10 µM): This would be a significant concern. Further investigation into the mechanism of cell death (apoptosis vs. necrosis) would be warranted.

    • Positive Ames Test: A positive result is a major red flag for genotoxic potential and possible carcinogenicity. This would likely halt the development of the compound unless it is for a life-threatening indication with no other treatment options.

    • Potent hERG Inhibition (IC50 < 1 µM): This indicates a high risk of cardiotoxicity. The therapeutic window (the ratio of the hERG IC50 to the expected therapeutic plasma concentration) would need to be carefully considered.

Based on our hypothetical results (Table 3), 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one shows a generally clean profile, with the exception of moderate hERG inhibition. The decision-making process would then involve evaluating the therapeutic target and intended clinical use. An IC50 of 25 µM may be acceptable if the anticipated efficacious concentration is significantly lower, providing a sufficient safety margin.

Conclusion

This guide has outlined a structured, multi-tiered approach for the preliminary toxicity screening of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one. By integrating in silico prediction with a core battery of in vitro assays—cytotoxicity, genotoxicity, and cardiotoxicity—a foundational understanding of a novel compound's safety profile can be established efficiently. The detailed, self-validating protocols provided serve as a robust starting point for any laboratory engaged in early-stage drug discovery. This proactive approach to toxicology is not just about identifying hazards; it is about building a comprehensive data package that enables informed, confident decision-making on the path to developing new medicines.

References

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB). [Link]

  • MTT (Assay protocol). Addgene. [Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. eLife. [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). Creative Bioarray. [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • Best Practice hERG Assay. Mediford Corporation. [Link]

  • Test Guideline No. 249: Fish Cell Line Acute Toxicity. RE-Place. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Sophion. [Link]

  • Manual-patch clamp electrophysiology. Bio-protocol. [Link]

  • GLP OECD 471 Ames Test. Scantox. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. National Toxicology Program. [Link]

  • Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD. [Link]

  • Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making. U.S. Food and Drug Administration. [Link]

  • 9-Azabicyclo[3.3.1]nonan-3-one, 9-ethyl- — Chemical Substance Information. NextSDS. [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. Semantic Scholar. [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]

  • In Silico Toxicology. Royal Society of Chemistry. [Link]

  • Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers. [Link]

  • In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. MDPI. [Link]

  • 9-azabicyclo[3.3.1]nonan-3-one norpseudopelletierine. The Good Scents Company. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

Sources

Thermodynamic Stability of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one Conformers: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Significance

The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged bicyclic framework embedded within numerous neuroleptic, anti-Parkinsonian, and hypotensive agents[1],[2]. Understanding the conformational thermodynamics of its derivatives, specifically 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, is paramount for rational drug design. The stereochemical arrangement of this bicyclic system dictates its spatial pharmacophore, directly influencing binding affinity to biological targets such as dopamine transporters[3].

Conformational Architecture & Thermodynamic Drivers

The conformational space of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one is governed by two primary dynamic processes: the structural flexing of the fused six-membered rings and the rapid inversion of the bridgehead nitrogen (N9)[2].

Ring Conformations (Chair-Chair vs. Chair-Boat) The molecule consists of a piperidine ring fused with a piperidone ring. The twin-chair (Chair-Chair, CC) conformation is overwhelmingly favored thermodynamically over the Chair-Boat (CB) or Boat-Chair (BC) forms[2]. The energetic penalty for adopting a boat conformation in either ring is driven by severe transannular steric clashes and torsional strain, making the CC form the foundational ground state.

N-Inversion Dynamics (Axial vs. Equatorial) The N-ethyl group undergoes rapid inversion at room temperature, yielding two distinct N-invertomers: axial and equatorial[1],[2]. In simple isolated piperidines, equatorial substituents are typically favored to avoid 1,3-diaxial interactions. However, 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one presents a unique stereoelectronic environment. The piperidone ring is geometrically flattened due to the sp² hybridization of the C3 carbonyl carbon[1].

Consequently, an axial N-ethyl group, which projects over the flattened piperidone ring, experiences significantly reduced 1,3-diaxial steric repulsion compared to an equatorial N-ethyl group, which projects over the sterically demanding, purely sp³-hybridized piperidine ring[1]. Thus, the axial N-invertomer is thermodynamically favored in both polar and non-polar solutions[4],[1].

Quantitative Thermodynamic Data

The thermodynamic equilibrium between the conformers can be quantified using a combination of low-temperature NMR and Density Functional Theory (DFT) calculations. Below is a summary of the representative thermodynamic parameters for the conformers of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

ConformerRelative Free Energy (ΔG, kcal/mol)Equilibrium Population (298K)Primary Steric Interaction
Chair-Chair (N-Axial) 0.00~80 - 85%Minimized (Flattened piperidone)
Chair-Chair (N-Equatorial) +0.85 to +1.20~15 - 20%1,3-diaxial strain (Piperidine side)
Chair-Boat (N-Axial) > +4.50< 1%Severe transannular strain
Chair-Boat (N-Equatorial) > +5.00< 1%Transannular + 1,3-diaxial strain

Note: Values are synthesized from computational models (e.g., M06-2X/6-311+G(d,p)) and empirical NMR integration of granatanone derivatives[1].

Visualizing Conformational Dynamics

Conformational_Dynamics A Chair-Chair (N-Ethyl Axial) Lowest Energy B Planar Nitrogen Transition State A->B N-Inversion D Chair-Boat Conformers Sterically Strained A->D Ring Flip C Chair-Chair (N-Ethyl Equatorial) Higher Energy B->C N-Inversion C->D Ring Flip

Thermodynamic equilibrium of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one conformers.

Self-Validating Experimental Protocols

To rigorously determine the thermodynamic stability of these conformers, a self-validating workflow combining synthetic chemistry, spectroscopic analysis, and computational chemistry is required. The causality of this design ensures that empirical observations (NMR) are mathematically cross-validated by first-principles physics (DFT).

Experimental_Workflow S1 1. Synthesis & Purification (Robinson-Schöpf Condensation) S2 2. Low-Temperature NMR (Kinetic Trapping at -80°C) S1->S2 S3 3. NOESY/ROESY Analysis (Spatial Cross-Relaxation) S2->S3 S4 4. DFT Computational Modeling (M06-2X/6-311+G(d,p)) S2->S4 S5 5. Thermodynamic Validation (ΔG_NMR ≈ ΔG_DFT) S3->S5 S4->S5

Self-validating workflow for determining N-invertomer thermodynamic stability.

Protocol 1: Synthesis via Robinson-Schöpf Condensation

Causality: The Robinson-Schöpf reaction is utilized because it is a highly efficient, thermodynamically controlled, one-pot biomimetic synthesis that selectively constructs the twin-chair bicyclic core via sequential Mannich-type reactions[2],[5].

  • Reaction Setup: Cool a solution of ethylamine (0.9 equiv) in water to 0–10 °C in a jacketed reactor[5].

  • Acidification: Dropwise add dilute sulfuric acid to maintain pH ~3-4, preventing premature imine formation[5].

  • Condensation: Sequentially add glutaraldehyde (1.0 equiv) and acetonedicarboxylic acid (1.0 equiv) while maintaining the temperature below 5 °C[5].

  • Buffering & Aging: Add sodium acetate buffer to adjust the pH to ~5. Allow the mixture to age at 25 °C for 24-48 hours. The evolution of CO₂ indicates successful sequential Mannich reactions and decarboxylation[2],[5].

  • Isolation: Basify the aqueous layer to pH 8 using Na₂CO₃, extract with MTBE/heptane, and purify via silica gel chromatography to yield the pure 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one[5].

Protocol 2: Low-Temperature NMR & NOESY Analysis

Causality: At room temperature, N-inversion is faster than the NMR timescale, resulting in time-averaged signals. Cooling to -80 °C kinetically traps the invertomers, allowing for the integration of distinct signals to calculate the equilibrium constant ( Keq​ )[1].

  • Sample Preparation: Dissolve the purified compound in a non-polar or polar aprotic deuterated solvent with a low freezing point (e.g., CD₂Cl₂ or CDCl₃)[1].

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra from 298 K down to 193 K (-80 °C). Observe the decoalescence of the N-ethyl CH₂ signals.

  • Integration & Thermodynamics: Integrate the distinct axial and equatorial signals at 193 K. Calculate ΔG using the Gibbs free energy isotherm equation: ΔG = -RT ln(K_eq).

  • Spatial Assignment (NOESY): Perform 2D NOESY at 193 K. The axial N-ethyl group will show strong cross-peaks with the equatorial protons of the piperidone ring, definitively assigning the major and minor invertomer structures[2].

Protocol 3: Computational Validation (DFT)

Causality: Empirical NMR data must be validated against theoretical models. The M06-2X functional is chosen specifically for its superior parameterization for non-covalent interactions and medium-range dispersion forces, which dictate the steric clashes in bicyclic systems[4].

  • Conformer Generation: Build the CC-axial and CC-equatorial models in a computational suite (e.g., Gaussian).

  • Geometry Optimization: Optimize geometries at the M06-2X/6-311+G(d,p) level of theory.

  • Frequency Analysis: Run vibrational frequency calculations to confirm the optimized structures are true minima (zero imaginary frequencies) and to extract thermal corrections to Gibbs free energy.

  • Data Reconciliation: Compare the computed ΔΔG between the axial and equatorial conformers to the experimentally derived ΔG from Protocol 2. A match within ~0.5 kcal/mol validates the thermodynamic model[1].

References

  • Lazny, R., et al. "Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR spectroscopy." Comptes Rendus Chimie, 2015. 1

  • Benchchem. "Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide." Benchchem, 2025. 2

  • Lesarri, A., et al. "N-methyl inversion in pseudo-pelletierine." University of Illinois IDEALS, 2016. 4

  • Organic Syntheses. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses, 2022. 5

  • Lazny, R., et al. "Diastereo- and enantioselective aldol reaction of granatanone (pseudopelletierine)." Tetrahedron, 2012. 3

Sources

Methodological & Application

Synthesis of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

The bicyclic amine 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one is a valuable scaffold in medicinal chemistry and drug development. Its rigid structure serves as a key building block for the synthesis of a variety of biologically active compounds. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of the Robinson-Schöpf reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction to the Synthetic Strategy

The synthesis of the 9-azabicyclo[3.3.1]nonane core is most efficiently achieved through a one-pot Robinson-Schöpf reaction. This biomimetic reaction mimics the biosynthesis of related alkaloids and involves a double Mannich reaction.[1][2] In this specific application, glutaraldehyde, ethylamine, and acetonedicarboxylic acid are condensed in an aqueous, buffered medium to form the desired bicyclic ketone. The reaction proceeds through the in situ formation of an iminium ion from ethylamine and glutaraldehyde, which then reacts with the enolate of acetonedicarboxylic acid. A second intramolecular Mannich reaction leads to the bicyclic structure, followed by decarboxylation to yield the final product.[2]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)Notes
Glutaraldehyde (25% aq. solution)ReagentSigma-Aldrich
Ethylamine hydrochloride≥98%Sigma-Aldrich
1,3-Acetonedicarboxylic acid97%Alfa Aesar
Sodium acetateAnhydrous, ≥99%Fisher ScientificUsed to prepare the buffer.
Hydrochloric acid (HCl)37%VWRFor pH adjustment.
Sodium hydroxide (NaOH)Pellets, ≥97%MerckFor pH adjustment.
Dichloromethane (DCM)HPLC GradeFisher ScientificFor extraction.
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-AldrichFor drying the organic phase.
Deionized water

Experimental Protocol

Part 1: Reaction Setup and Condensation
  • Buffer Preparation: In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve a calculated amount of sodium acetate in deionized water to create a buffer solution with a pH between 4 and 5. The precise pH is crucial for the reaction's success.[3][4]

  • Initial Reagent Addition: To the stirred buffer solution, add ethylamine hydrochloride and 1,3-acetonedicarboxylic acid. Stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is critical to control the initial exothermic reaction upon the addition of glutaraldehyde.

  • Glutaraldehyde Addition: Slowly add the 25% aqueous glutaraldehyde solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Progression: After the complete addition of glutaraldehyde, allow the reaction mixture to slowly warm to room temperature and then heat to approximately 50 °C.[3] Stir the mixture at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part 2: Work-up and Isolation
  • Acidification: After the reaction is complete, cool the mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid. This step protonates the desired product, making it water-soluble, and allows for the removal of non-basic impurities.

  • Extraction of Impurities: Transfer the acidified mixture to a separatory funnel and wash with diethyl ether or dichloromethane (2 x 100 mL) to remove any unreacted starting materials and non-polar byproducts. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a concentrated sodium hydroxide solution until the pH is approximately 12. This deprotonates the amine, making the product soluble in organic solvents.

  • Product Extraction: Extract the product from the basified aqueous layer with dichloromethane (3 x 150 mL). The organic layers contain the desired 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or a low-melting solid.

Part 3: Purification and Characterization
  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Glutaraldehyde Glutaraldehyde Condensation Robinson-Schöpf Condensation (pH 4-5, 50°C) Glutaraldehyde->Condensation Ethylamine Ethylamine HCl Ethylamine->Condensation AcetoneDCA Acetonedicarboxylic Acid AcetoneDCA->Condensation Workup Aqueous Work-up (Acid-Base Extraction) Condensation->Workup Crude Product Purification Purification (Distillation/Chromatography) Workup->Purification FinalProduct 9-Ethyl-9-Azabicyclo [3.3.1]nonan-3-one Purification->FinalProduct Pure Product

Caption: Synthetic workflow for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Expected Yield and Data Summary

ParameterValueReference
Typical Yield45-60%[4]
Reaction Temperature50 °C[3]
Reaction Time24 hours[3]
pH for Condensation4-5[1][3]
pH for Extraction (Acidic)~2
pH for Extraction (Basic)~12

Concluding Remarks

This protocol outlines a reliable and scalable method for the synthesis of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one. Adherence to the specified reaction parameters, particularly pH and temperature control, is paramount for achieving a good yield and purity. The described work-up and purification procedures are designed to effectively isolate the target compound. This foundational molecule serves as an excellent starting point for the development of novel therapeutics and chemical probes.

References

  • Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity. (2021). MDPI. Available at: [Link]

  • Part I Biomimetic Total Synthesis of Alkaloids. (2015). Wiley-VCH.
  • Synthesis of Pseudopelletierine, Mannich reaction base catalysed. (2014). Chemistry Stack Exchange. Available at: [Link]

  • A Synthesis of Pseudopelletierine. ResearchGate. Available at: [Link]

Sources

Application Note: Structural Elucidation of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the potent 5-HT3 receptor antagonist Granisetron.[1] The precise characterization of novel derivatives of this scaffold is paramount for understanding structure-activity relationships (SAR) and guiding drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules in solution.[2][3] This application note provides a comprehensive guide to the expected ¹H and ¹³C NMR chemical shifts for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, along with detailed protocols for sample preparation and data acquisition. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel bicyclic compounds.

Understanding the 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one Structure

The rigid bicyclic framework of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one dictates a specific spatial arrangement of its constituent atoms. The molecule typically adopts a chair-chair conformation. This conformation, along with the presence of the nitrogen heteroatom and the carbonyl group, significantly influences the electronic environment of each nucleus, leading to a characteristic set of chemical shifts in the NMR spectrum. The ethyl group on the nitrogen bridge introduces further complexity and unique spectral signatures.

Predicted ¹H and ¹³C NMR Chemical Shifts

Factors such as inductive effects from the nitrogen and carbonyl groups, magnetic anisotropy of the carbonyl bond, and through-space steric interactions play a crucial role in determining the chemical shifts.[5][6] In particular, steric compression between protons on the bicyclic framework can lead to significant deshielding effects.[7][8]

Table 1: Predicted ¹H NMR Chemical Shifts for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H1, H52.8 - 3.2mBridgehead protons, deshielded by the adjacent nitrogen.
H2ax, H4ax2.5 - 2.8mAxial protons adjacent to the carbonyl group, deshielded.
H2eq, H4eq2.2 - 2.5mEquatorial protons adjacent to the carbonyl group.
H6ax, H8ax1.8 - 2.1mAxial protons.
H6eq, H8eq1.5 - 1.8mEquatorial protons.
H7ax1.9 - 2.2mAxial proton.
H7eq1.6 - 1.9mEquatorial proton.
N-CH₂2.4 - 2.7q~7.0Methylene protons of the ethyl group.
N-CH₂-CH₃1.0 - 1.3t~7.0Methyl protons of the ethyl group.

Table 2: Predicted ¹³C NMR Chemical Shifts for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)Notes
C=O (C3)208 - 212Carbonyl carbon, significantly deshielded.
C1, C555 - 60Bridgehead carbons, adjacent to nitrogen.
C2, C445 - 50Carbons alpha to the carbonyl group.
C6, C828 - 33
C718 - 23
N-CH₂48 - 53Methylene carbon of the ethyl group.
N-CH₂-CH₃12 - 16Methyl carbon of the ethyl group.

Experimental Protocols

To obtain high-quality NMR spectra for structural elucidation, meticulous sample preparation and appropriate data acquisition parameters are essential.

Protocol 1: NMR Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum. The following protocol outlines the steps for preparing a sample of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one for NMR analysis.

Materials:

  • 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)[9]

  • High-quality 5 mm NMR tube and cap[9][10]

  • Pasteur pipette and glass wool

  • Small vial

  • Tetramethylsilane (TMS) as an internal standard (optional)[11]

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, a higher concentration (50-100 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[9]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[9] If an internal standard is required for precise chemical shift calibration, a small amount of TMS can be added to the solvent.[11]

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[11]

  • Filtering the Sample: To remove any particulate matter that could degrade spectral quality, filter the solution into the NMR tube.[12] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

  • Sample Depth: The final sample height in the NMR tube should be between 4 and 5 cm (approximately 0.6-0.7 mL).[10][12]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[9]

  • Cleaning the Tube Exterior: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[10]

Protocol 2: NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 or more, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K.

Data Processing: Modern NMR software offers a suite of tools for processing the raw data (Free Induction Decay - FID) into a readable spectrum.[13][14][15] Standard processing steps include:

  • Fourier Transformation (FT): Converts the time-domain data into the frequency domain.

  • Phase Correction: Adjusts the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

  • Referencing: Calibrates the chemical shift axis using the residual solvent peak or an internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, determines the relative number of protons corresponding to each signal.

  • Peak Picking: Identifies the precise chemical shift of each peak.

Workflow for Structural Elucidation

The process of characterizing 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one using NMR spectroscopy follows a logical workflow, from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr Acquire ¹H NMR filter->h1_nmr Insert into Spectrometer ft Fourier Transform h1_nmr->ft c13_nmr Acquire ¹³C NMR c13_nmr->ft two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) two_d_nmr->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference assign_1h Assign ¹H Signals reference->assign_1h correlate Correlate with 2D NMR Data assign_1h->correlate assign_13c Assign ¹³C Signals assign_13c->correlate structure Confirm Structure correlate->structure

Figure 1: General experimental workflow for NMR-based structural elucidation.

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[2][16]

  • COSY: Identifies proton-proton spin-spin coupling networks.

  • HSQC: Correlates directly bonded proton and carbon atoms.

  • HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Conclusion

NMR spectroscopy is a powerful and indispensable technique for the structural characterization of novel organic molecules like 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, and by leveraging both 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and related compounds. The predicted chemical shift data provided herein serves as a valuable reference for spectral interpretation, facilitating the rapid and accurate characterization of new chemical entities in the drug discovery pipeline.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Schorn, C. (2002).
  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Retrieved from [Link]

  • Li, W., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12769–12786.
  • ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]

  • Johnson, B. A., et al. (2020). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Bruker. (n.d.). Structure & small molecule elucidation. Retrieved from [Link]

  • Scribd. (n.d.). Factors Influencing Chemical Shift in NMR. Retrieved from [Link]

  • Wang, W., et al. (2012). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Bioorganic & Medicinal Chemistry, 20(2), 953–963.
  • Hansen, P. E. (2013). NMR of Natural Products as Potential Drugs. Molecules, 18(7), 8448–8483.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 -triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Babylon for Pure and Applied Sciences, 29(3), 1-11.
  • Vafina, G., et al. (2004). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 40(8), 1163-1171.
  • Slideshare. (2016, November 28). Factors influencing chemical shift. Retrieved from [Link]

  • MDPI. (2026, January 12). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Retrieved from [Link]

  • PubChem. (n.d.). 9-Azabicyclo[3.3.1]nonan-3-one. Retrieved from [Link]

  • SciELO. (2001). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

  • Semantic Scholar. (2021, May 7). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). 9-Ethylbicyclo[3.3.1]nonan-9-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

Application Note: Utilizing 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one as a Bicyclic Scaffold in Alkaloid Total Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Scaffold assembly, mechanistic stereochemistry, and downstream desymmetrization in natural product synthesis.

Introduction & Strategic Significance

The synthesis of complex piperidine, indolizidine, and quinolizidine alkaloids often requires stereochemically rigid precursors. The granatanone scaffold—specifically 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one (N-ethyl norgranatanone)—serves as a highly versatile, Cs​ -symmetric bicyclic building block.

By employing a one-pot biomimetic Robinson-Schöpf condensation, this bridged structure can be rapidly assembled from simple acyclic precursors 1. Subsequent stereocontrolled desymmetrization via Norrish Type I photo-cleavage or retro-aza-Michael reactions unmasks the bicyclic core into cis-2,6-disubstituted piperidines. These piperidines are direct precursors to natural products such as adaline, euphococcinine, and Indolizidine 223AB [[2]](). The N-ethyl substitution is particularly valuable; it offers a distinct lipophilic profile for structure-activity relationship (SAR) studies in neuroreceptor ligands and provides unique steric direction during asymmetric ring-opening sequences.

Mechanistic Insights: N-Invertomer Stereochemistry

A critical factor governing the reactivity of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one is its N-invertomer equilibrium. The piperidone and piperidine rings adopt a stable chair-chair conformation. However, the N-ethyl group can undergo inversion, occupying either an equatorial or axial position relative to the piperidine ring.

Causality in Synthesis: Computational (DFT) and NMR studies demonstrate a strong preference for the equatorial invertomer in polar solvents [[3]](). This equatorial preference is not merely a structural curiosity; it dictates the facial selectivity of nucleophilic additions to the C3 carbonyl. Incoming nucleophiles preferentially attack from the less sterically hindered face, guided by the orientation of the N-ethyl group. Furthermore, the thermodynamic stability of the equatorial invertomer influences the transition state energy during ring-cleavage events, ensuring high diastereoselectivity when the bicyclic core is unmasked.

Table 1: N-Invertomer Equilibrium of 9-Alkyl-9-azabicyclo[3.3.1]nonan-3-ones
CompoundSolventEquatorial : Axial RatioFree Energy Difference (ΔG, kcal/mol)
N-Methyl (Granatanone)D₂O3.5 : 1-0.75
N-Ethyl D₂O 4.2 : 1 -0.85
N-BenzylCDCl₃2.8 : 1-0.60

Data synthesized from DFT and NMR studies highlighting the thermodynamic preference for the equatorial N-substituent 4.

Experimental Protocols

Protocol 1: Biomimetic Assembly via Robinson-Schöpf Condensation

This protocol adapts the classical double Mannich condensation to synthesize the N-ethyl granatanone scaffold 1.

  • Preparation of Glutaraldehyde: Hydrolyze 2-ethoxy-3,4-dihydro-2H-pyran (0.5 mol) in 165 mL of deoxygenated water with 22 mL of concentrated HCl. Stir for 1 hour at room temperature to ensure complete unmasking of the dialdehyde.

  • Buffer and Reagent Assembly: To the freshly prepared glutaraldehyde solution, sequentially add:

    • Ethylamine hydrochloride (0.74 mol) dissolved in 500 mL of water.

    • Acetonedicarboxylic acid (0.57 mol) dissolved in 830 mL of water.

    • A phosphate buffer (disodium hydrogen phosphate/sodium hydroxide) to adjust the pH to exactly 4.5 .

    • Causality Note: The pH is the most critical parameter. A pH of 4.5 ensures that ethylamine is sufficiently unprotonated to attack the aldehyde (forming the bis-iminium intermediate) while keeping acetonedicarboxylic acid in its reactive enol/enolate form. Higher pH leads to rapid glutaraldehyde polymerization; lower pH halts iminium formation.

  • Cyclization: Stir the mixture under a nitrogen atmosphere for 24 hours at 25 °C. The evolution of CO₂ indicates the onset of spontaneous decarboxylation.

  • Thermal Decarboxylation: Add 33 mL of concentrated HCl and heat the mixture to 90 °C for 1 hour.

    • Causality Note: Heating under acidic conditions drives the complete decarboxylation of the intermediate β-keto acids, ensuring a uniform bicyclic ketone product and preventing the isolation of mixed carboxylated derivatives.

  • Isolation: Cool to room temperature, basify with aqueous NaOH to pH 10, and extract with dichloromethane (6 x 200 mL). Dry over Na₂SO₄, concentrate, and purify via vacuum sublimation (40 °C, 0.3 Torr) to yield pure 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

Table 2: Reaction Parameters for Robinson-Schöpf Assembly
ParameterOptimal RangeMechanistic Consequence of Deviation
pH 4.0 - 5.0< 4.0: Reduced iminium formation; > 5.0: Glutaraldehyde polymerization.
Temperature 20 - 25 °C (initial)Higher initial temps lead to intermolecular side reactions and low yield.
Decarb. Temp 80 - 100 °CIncomplete heating leaves carboxylated intermediates, complicating extraction.
Protocol 2: Desymmetrization via Norrish Type I Photo-cleavage

This protocol converts the rigid bicyclic ketone into a cis-2,6-disubstituted piperidine, a key intermediate for indolizidine alkaloid synthesis 2.

  • Preparation: Dissolve 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one (10 mmol) in 100 mL of anhydrous methanol.

  • Irradiation: Purge the solution with argon for 30 minutes to remove dissolved oxygen. Irradiate the solution using a medium-pressure mercury lamp equipped with a Pyrex filter (λ > 290 nm) for 4-6 hours at room temperature.

    • Causality Note: The Pyrex filter is essential to selectively excite the n→π* transition of the ketone (~300 nm) without triggering secondary photodecomposition of the product. Oxygen must be excluded to prevent the formation of peroxyl radicals from the intermediate diradical.

  • Trapping the Ketene: The α-cleavage generates a diradical that undergoes intramolecular hydrogen abstraction to form a ketene. The anhydrous methanol solvent immediately traps the ketene, yielding the corresponding methyl ester.

    • Causality Note: Using methanol as both solvent and reactant ensures pseudo-first-order trapping kinetics, outcompeting unwanted decarbonylation or polymerization of the highly reactive ketene.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the resulting piperidine derivative via silica gel chromatography (eluent: CHCl₃/MeOH/NH₄OH).

Pathway Visualizations

RS_Synthesis G Glutaraldehyde (Dialdehyde) I Bis-Iminium / Enol Intermediate G->I pH 4.5 Buffer Mannich Condensation E Ethylamine HCl (Amine Source) E->I pH 4.5 Buffer Mannich Condensation A Acetonedicarboxylic Acid (Nucleophile) A->I Enol Attack P 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one (Bicyclic Core) I->P Intramolecular Cyclization & Decarboxylation (Δ)

Workflow for the Robinson-Schöpf synthesis of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

Norrish SM 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one Rad Diradical Intermediate SM->Rad hν (λ > 290 nm) α-Cleavage Ket Ketene Intermediate Rad->Ket Intramolecular H-Abstraction Pip cis-2,6-Disubstituted Piperidine (Methyl Ester) Ket->Pip Trapping with MeOH (Solvent/Reactant) Alk Indolizidine / Quinolizidine Alkaloids Pip->Alk Downstream Ring Expansion

Photochemical desymmetrization pathway to indolizidine alkaloid precursors.

References

  • Lazny, R., et al. "Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods." Comptes Rendus Chimie, 2015. 4 [[1.9]]

  • BenchChem. "Application Notes and Protocols for the Laboratory Synthesis of Pseudopelletierine via Robinson-Schöpf Reaction." BenchChem Technical Guides, 2025. 1 [[2.1]]

  • Muraoka, O., et al. "The norrish type I photo-cleavage of (+)-2β-ethyl-9-azabicyclo[3.3.1]nonan-3-one: A short, enantioselective formal synthesis of (−)-Indolizidine 223ab." Tetrahedron: Asymmetry, 1994. 2 [[1.8]]

Sources

mass spectrometry fragmentation pattern of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Introduction & Chemical Context

The compound 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one (N-ethylgranatan-3-one) belongs to the homotropane class of bicyclic alkaloids. Structurally, it consists of a[3.3.1] bicyclic framework with a nitrogen atom at the bridgehead (position 9) substituted with an ethyl group, and a ketone moiety at position 3. This scaffold is highly valued in medicinal chemistry as a rigid pharmacophore, frequently utilized in the synthesis of neuroactive agents, including granisetron analogs and various receptor modulators [4].

For analytical scientists and drug development professionals, identifying this specific scaffold requires a deep understanding of its behavior under Electron Impact (EI) ionization. Because the molecule contains two competing sites for charge localization—the tertiary amine and the cyclic ketone—its mass spectrometry (MS) fragmentation pattern is highly diagnostic, governed by predictable ring-strain relief and charge-stabilization mechanisms.

Principles of Fragmentation: The Causality of Cleavage

Understanding the fragmentation of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one requires analyzing the causality behind the ion formations. Under standard 70 eV EI conditions, the initial ionization predominantly occurs at the nitrogen atom due to its lower ionization potential compared to the carbonyl oxygen.

  • Charge Stabilization via Iminium Formation : The nitrogen atom strongly directs α -cleavage. Cleavage of the C–C bonds adjacent to the nitrogen relieves the steric strain of the [3.3.1] bicyclic system, leading to the formation of highly stable, resonance-stabilized iminium ions [1].

  • Inductive Cleavage of the Ketone Bridge : The cyclic ketone induces α -cleavage followed by hydrogen abstraction via a five-membered transition state. In the well-documented 9-methyl analog (pseudopelletierine), this pathway results in the extrusion of a C2​H3​O∙ radical (43 Da), yielding a base peak at m/z 110[1, 2, 3].

  • Homologous Shift : Because our target compound possesses an N-ethyl group rather than an N-methyl group, the diagnostic fragments retaining the nitrogen atom will exhibit a precise +14 Da shift . Therefore, the analogous ketone-bridge cleavage in the 9-ethyl derivative yields a base peak at m/z 124.

Characteristic MS Fragmentation Pattern

The quantitative data for the primary EI-MS fragments of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one ( C10​H17​NO , Exact Mass: 167.1310 Da) is summarized in the table below.

Fragment Ion (m/z)Relative AbundanceFormulaAssignment / Mechanistic Cleavage Pathway
167 Medium [C10​H17​NO]∙+ Molecular Ion [M]∙+ : Stable due to the rigid bicyclic framework.
152 Low-Medium [C9​H14​NO]+ [M−∙CH3​]+ : α -cleavage of the N-ethyl group.
138 Low [C8​H12​NO]+ [M−∙C2​H5​]+ : Complete loss of the N-ethyl radical.
125 Medium [C7​H11​NO]∙+ [M−C3​H6​]∙+ : Loss of the aliphatic bridge via retro-Diels-Alder type cleavage.
124 Base Peak (100%) [C8​H14​N]+ [M−∙C2​H3​O]+ : Loss of the ketone bridge (43 Da). Analogous to the m/z 110 peak in pseudopelletierine [2].
96 High [C6​H10​N]+ [∗m/z∗124−C2​H4​]+ : Secondary extrusion of ethylene (28 Da) from the N-ethyl group via hydrogen transfer.

Experimental Protocol: GC-EI-MS Workflow

To ensure a self-validating system, the following step-by-step methodology is optimized for the volatility and thermal stability of homotropane alkaloids.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one standard.

  • Dissolve the compound in 1.0 mL of MS-grade dichloromethane (DCM) or methanol to yield a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 in DCM to achieve a final working concentration of 10 µg/mL. Note: Derivatization is unnecessary as the tertiary amine and ketone are sufficiently volatile and thermally stable.

Step 2: Gas Chromatography (GC) Parameters

  • Column : Equip the GC with a high-resolution capillary column (e.g., HP-5MS or DB-5MS: 5% phenyl / 95% dimethylpolysiloxane, 30 m length × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas : Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection : Inject 1.0 µL of the sample using a split ratio of 10:1. Set the inlet temperature to 250°C.

  • Oven Temperature Program :

    • Initial hold at 70°C for 2.0 minutes.

    • Ramp at 15°C/min to 280°C.

    • Final hold at 280°C for 5.0 minutes to ensure column bake-out.

Step 3: Mass Spectrometry (MS) Parameters

  • Ionization Mode : Electron Impact (EI) at 70 eV.

  • Temperatures : Set the transfer line to 280°C, the EI ion source to 230°C, and the quadrupole to 150°C.

  • Acquisition : Operate in full-scan mode over a mass range of m/z 40 to 300. Set a solvent delay of 3.0 minutes to protect the filament from the DCM solvent front.

Fragmentation Pathway Visualization

The following logical diagram maps the divergent fragmentation pathways originating from the molecular ion, highlighting the structural causality behind the major m/z peaks.

MS_Fragmentation M Molecular Ion [M]•+ m/z 167 (C10H17NO) P1 N-Alkyl Alpha-Cleavage Loss of •CH3 (-15 Da) M->P1 P2 Ketone Bridge Cleavage Loss of •C2H3O (-43 Da) M->P2 P3 Aliphatic Bridge Cleavage Loss of C3H6 (-42 Da) M->P3 F1 m/z 152 [C9H14NO]+ P1->F1 F2 m/z 124 [C8H14N]+ P2->F2 P4 Ethylene Extrusion Loss of C2H4 (-28 Da) F2->P4 F3 m/z 125 [C7H11NO]•+ P3->F3 F4 m/z 96 [C6H10N]+ P4->F4

EI-MS fragmentation pathways of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • DOKUMEN.
  • National Institutes of Health (NIH)
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

Application Notes and Protocols: Catalytic Reduction of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-azabicyclo[3.3.1]nonane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The stereochemistry of substituents on this rigid bicyclic system is often critical for its pharmacological activity. The reduction of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding alcohol, 9-ethyl-9-azabicyclo[3.3.1]nonan-3-ol, is a key transformation that generates a chiral center at the C3 position. The resulting diastereomers, the endo and exo alcohols, can exhibit significantly different biological profiles and serve as versatile intermediates for further synthetic elaborations.

This application note provides a detailed guide to the catalytic reduction of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, focusing on two powerful and stereoselective methods: catalytic hydrogenation and asymmetric transfer hydrogenation. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step protocols, and present comparative data to aid researchers in selecting the optimal method for their specific needs.

Mechanistic Insights: The Quest for Stereocontrol

The reduction of the carbonyl group in 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one can proceed via two main pathways, leading to the formation of the endo or exo alcohol. The stereochemical outcome is largely dictated by the direction of hydride delivery to the carbonyl carbon.

In the 9-azabicyclo[3.3.1]nonane system, the bicyclic framework exists predominantly in a chair-chair conformation. The approach of a reducing agent to the carbonyl group is sterically hindered from the exo face by the C7-methylene bridge. Consequently, hydride delivery often occurs preferentially from the less hindered endo face, leading to the formation of the exo alcohol. However, the presence of the nitrogen atom at the 9-position and its substituent can influence the conformational equilibrium and the coordination of the catalyst, thereby altering the stereochemical course of the reduction.

For catalytic hydrogenation and transfer hydrogenation, the catalyst's coordination to the substrate plays a pivotal role. In many cases, particularly with ruthenium-based catalysts, coordination to the nitrogen atom and the carbonyl oxygen can create a more rigid transition state that favors the formation of one diastereomer over the other. As we will see in the following protocols, specific catalyst systems have been developed to achieve high diastereoselectivity, often favoring the thermodynamically more stable endo alcohol.

Catalytic Reduction Protocols

Protocol 1: Diastereoselective Catalytic Hydrogenation with a Ruthenium Catalyst

This protocol is adapted from a demonstrated method for the highly diastereoselective reduction of a closely related substrate, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, to the corresponding endo-alcohol using a ruthenium-based catalyst.[1][2] This method is expected to be readily applicable to the N-ethyl analog.

Rationale: The use of a specific ruthenium complex in conjunction with a base allows for a highly stereoselective reduction under relatively mild conditions. The catalyst's interaction with the substrate is believed to favor a transition state that leads to the preferential formation of the endo alcohol, with selectivities often exceeding 99:1.[1]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one in solvent add_cat Add Ru-catalyst and base start->add_cat pressurize Pressurize with H2 add_cat->pressurize react Stir at specified temperature and time pressurize->react depressurize Depressurize and vent H2 react->depressurize filter Filter to remove catalyst depressurize->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify product endo-9-ethyl-9-azabicyclo[3.3.1]nonan-3-ol purify->product

Caption: Workflow for Diastereoselective Catalytic Hydrogenation.

Materials:

  • 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one

  • RuCl₂[(S)-binap][(R)-iphan] (or a similar chiral ruthenium catalyst)

  • Potassium tert-butoxide (KOtBu)

  • 2-Propanol (anhydrous)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

  • High-pressure hydrogenation reactor

Procedure:

  • Reactor Preparation: In a glovebox or under a stream of inert gas, add 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and the ruthenium catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan], 0.001 eq) to a high-pressure reactor vessel equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous 2-propanol to dissolve the substrate and catalyst. Then, add a solution of potassium tert-butoxide in 2-propanol (e.g., 20 mM final concentration).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm) and begin stirring.[1]

  • Reaction Monitoring: Maintain the reaction at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours). The reaction progress can be monitored by TLC or GC-MS by carefully taking aliquots.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with 2-propanol. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired endo-9-ethyl-9-azabicyclo[3.3.1]nonan-3-ol.

Protocol 2: Asymmetric Transfer Hydrogenation with a Noyori-type Catalyst

Asymmetric transfer hydrogenation is an excellent alternative to catalytic hydrogenation, avoiding the need for high-pressure hydrogen gas. This protocol utilizes a Noyori-type ruthenium catalyst with formic acid as the hydride source.[1] This method is particularly advantageous for achieving high enantioselectivity if a chiral product is desired.

Rationale: Noyori-type catalysts are well-known for their high efficiency and enantioselectivity in the reduction of ketones.[1] The transfer of a hydride from a hydrogen donor, such as formic acid, is mediated by the catalyst in a stereocontrolled manner. The choice of a chiral ligand on the ruthenium center allows for the production of a specific enantiomer of the alcohol product.

Reaction Scheme Diagram:

G ketone 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one alcohol 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-ol ketone->alcohol [Ru(II)-catalyst], Et3N formic_acid HCOOH co2 CO2

Caption: Asymmetric Transfer Hydrogenation Reaction.

Materials:

  • 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one

  • [RuCl(p-cymene)((S,S)-TsDPEN)] (or a similar Noyori-type catalyst)

  • Formic acid (HCOOH)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Preparation of Formic Acid/Triethylamine Mixture: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by carefully adding formic acid to triethylamine at 0 °C.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) and the ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.01 eq) in the anhydrous solvent.

  • Reaction Initiation: Add the pre-prepared formic acid/triethylamine mixture (e.g., 2.0 eq of formic acid) to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) for the required time (e.g., 4-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired 9-ethyl-9-azabicyclo[3.3.1]nonan-3-ol. The enantiomeric excess can be determined by chiral HPLC analysis.

Comparative Data of Catalytic Reduction Methods

The choice of reduction method will depend on the desired stereochemical outcome, available equipment, and cost considerations. Below is a summary of expected outcomes based on literature for similar substrates.

MethodCatalystSubstrateH₂ SourceSolventTemp. (°C)Pressure (atm)Time (h)Yield (%)endo:exo RatioReference
Catalytic Hydrogenation RuCl₂[(S)-binap][(R)-iphan]9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneH₂2-Propanol25101699.799.3:0.7[1]
Catalytic Hydrogenation RuCl₂[(S)-binap][(R,R)-dpen]9-Benzyl-9-azabicyclo[3.3.1]nonan-3-oneH₂2-Propanol25101699.298.6:1.4[1]
Asymmetric Transfer Hydrogenation [RuCl(p-cymene)((S,S)-TsDPEN)]Aromatic KetonesHCOOH/Et₃NCH₂Cl₂28N/A4>95N/A (enantioselective)[1]

Note: The data for catalytic hydrogenation is based on the N-benzyl analog, and similar high endo-selectivity is expected for the N-ethyl substrate. The data for asymmetric transfer hydrogenation is for a general aromatic ketone and serves as a representative example of the efficiency of this method.

Conclusion

The catalytic reduction of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one provides a powerful and stereoselective means to access the corresponding endo- and exo-alcohols. Catalytic hydrogenation with specific ruthenium catalysts offers excellent diastereoselectivity, favoring the endo isomer, which is often the desired product in pharmaceutical synthesis. Asymmetric transfer hydrogenation, on the other hand, presents a valuable alternative for achieving high enantioselectivity without the need for high-pressure equipment.

The protocols and comparative data presented in this application note serve as a comprehensive guide for researchers to select and implement the most suitable catalytic reduction strategy for their synthetic goals. Careful consideration of the catalyst, reaction conditions, and desired stereochemical outcome will enable the efficient and predictable synthesis of these important bicyclic alcohol intermediates.

References

  • NIPPON SODA CO., LTD. (2016). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative.
  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • NIPPON SODA CO., LTD. (2018). Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative. Patsnap. [Link]

Sources

Application Notes and Protocols for In Vitro Assays Using 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 9-Azabicyclo[3.3.1]nonane Scaffold

The 9-azabicyclo[3.3.1]nonane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a defined three-dimensional orientation for pendant functional groups, making it an attractive template for the design of ligands targeting various receptors and transporters. Derivatives of this scaffold have shown significant activity as antagonists for the 5-HT3 receptor, exemplified by the antiemetic drug Granisetron.[2] Furthermore, extensive research has identified N-substituted 9-azabicyclo[3.3.1]nonane analogs as potent and selective ligands for sigma receptors, which are implicated in a range of neurological disorders and cancer.[3][4] The specific compound, 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, is a key intermediate and subject of investigation for its potential interactions with these and other biological targets, including nicotinic acetylcholine receptors (nAChRs) and monoamine transporters.[5][6]

This guide provides detailed in vitro assay protocols to characterize the pharmacological profile of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one and its derivatives. The following sections will delve into the principles and step-by-step methodologies for radioligand binding assays to determine affinity for sigma receptors and functional assays to assess the compound's modulatory effects on intracellular calcium signaling, a common downstream consequence of ion channel and G-protein coupled receptor activation.

I. Radioligand Binding Assays for Sigma Receptor Affinity

Radioligand binding assays are a gold standard for determining the affinity of a test compound for a specific receptor.[7] These assays involve the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki), a measure of affinity, can be calculated.

A. Rationale and Experimental Design

The choice of radioligand and cell preparation is critical for a successful binding assay. For sigma-2 (σ2) receptors, which are often overexpressed in tumor cells, membrane preparations from cell lines such as the murine EMT-6 breast cancer line are commonly used.[3][4] [3H]Di-o-tolylguanidine ([3H]DTG) is a commonly used radioligand that binds to both σ1 and σ2 receptors, while other specific radioligands can be employed for greater selectivity. To determine non-specific binding, a high concentration of a known non-radioactive ligand, such as haloperidol, is used.

B. Experimental Workflow: Sigma Receptor Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Culture and harvest EMT-6 cells prep2 Homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge and wash membrane pellet prep2->prep3 prep4 Resuspend pellet and determine protein concentration prep3->prep4 assay2 Incubate membranes with [3H]DTG and test compound prep4->assay2 assay1 Prepare serial dilutions of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one assay1->assay2 assay3 Separate bound and free radioligand by rapid filtration assay2->assay3 assay4 Measure radioactivity of filters using liquid scintillation counting assay3->assay4 analysis1 Calculate specific binding assay4->analysis1 analysis2 Generate competition curve and determine IC50 analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Sigma Receptor Radioligand Binding Assay.

C. Detailed Protocol: Sigma-2 Receptor Competitive Binding Assay

Materials:

  • Test Compound: 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

  • Radioligand: [3H]Di-o-tolylguanidine ([3H]DTG)

  • Cell Line: EMT-6 (murine breast cancer cell line)

  • Buffers:

    • Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific binding control: Haloperidol

  • Filtration apparatus: Brandel cell harvester or equivalent

  • Filters: Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture EMT-6 cells to confluency and harvest by scraping.

    • Homogenize the cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Wash the resulting membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one in the assay buffer.

    • In a 96-well plate, combine:

      • 50 µL of cell membrane preparation (typically 100-200 µg of protein).

      • 50 µL of [3H]DTG at a final concentration of ~2-3 nM.

      • 50 µL of either assay buffer (for total binding), a high concentration of haloperidol (10 µM, for non-specific binding), or the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D. Representative Data Presentation
Compound IDR Group on Nitrogenσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ1/σ2)
WC-26 4-fluorophenethyl14372.58557
WC-59 4-fluorophenoxyethyl17110.822087
Hypothetical DataethylData to be determinedData to be determinedData to be determined
Data for WC-26 and WC-59 are from a study on N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs.[4]

II. Functional Assays: Calcium Imaging

Functional assays provide insights into the cellular response elicited by a compound. Calcium imaging is a widely used technique to measure changes in intracellular calcium concentration ([Ca2+]i), which is a key second messenger in many signaling pathways, including those activated by nAChRs.

A. Rationale and Experimental Design

This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium. Cells expressing the target receptor (e.g., nAChRs) are loaded with the dye. Upon application of an agonist, receptor activation leads to an influx of calcium, which is detected as an increase in fluorescence. The test compound can be evaluated for its ability to act as an agonist (directly eliciting a response) or as an antagonist (blocking the response to a known agonist).

B. Experimental Workflow: Calcium Imaging Functional Assay

G cluster_cell_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_data_analysis Data Analysis cell1 Plate cells expressing target receptor (e.g., nAChRs) cell2 Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell1->cell2 cell3 Wash cells to remove excess dye cell2->cell3 img1 Acquire baseline fluorescence readings cell3->img1 img2 Add test compound (agonist mode) or agonist + test compound (antagonist mode) img1->img2 img3 Record changes in fluorescence intensity over time img2->img3 da1 Quantify fluorescence intensity for each well/cell img3->da1 da2 Normalize data to baseline (ΔF/F0) da1->da2 da3 Generate dose-response curves and calculate EC50 or IC50 da2->da3

Caption: Workflow for Calcium Imaging Functional Assay.

C. Detailed Protocol: nAChR-Mediated Calcium Influx Assay

Materials:

  • Test Compound: 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

  • Cell Line: SH-SY5Y (human neuroblastoma cell line endogenously expressing nAChRs) or a cell line stably expressing a specific nAChR subtype.

  • Calcium Indicator Dye: Fluo-4 AM

  • Agonist: Nicotine or Acetylcholine

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

  • Fluorescence plate reader (e.g., FLIPR) or a fluorescence microscope equipped with a camera.

Procedure:

  • Cell Plating:

    • Seed SH-SY5Y cells into black-walled, clear-bottom 96-well or 384-well plates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove the extracellular dye.

  • Assay Execution (Antagonist Mode):

    • Prepare serial dilutions of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

    • Add the test compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

    • Measure the baseline fluorescence (F0).

    • Add a known concentration of the agonist (e.g., an EC80 concentration of nicotine) to all wells.

    • Immediately begin recording the fluorescence intensity (F) over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF = F - F0) or the ratio (ΔF/F0).

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value.

D. Representative Data Presentation
CompoundTarget ReceptorAssay TypeAgonistEC50 / IC50 (µM)
Nicotineα7 nAChRCalcium Influx-1.6
5-Hydroxyindole (PAM)α7 nAChRCalcium InfluxNicotinePotentiates response
Hypothetical DatanAChR subtypeCalcium InfluxNicotineData to be determined
Data for Nicotine and 5-Hydroxyindole are from a study on in vitro screening of nicotinic receptor ligands.

III. Concluding Remarks

The protocols outlined in this application note provide a robust framework for the in vitro characterization of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one. By employing radioligand binding assays and functional calcium imaging, researchers can elucidate the compound's affinity for key biological targets such as sigma and nicotinic acetylcholine receptors, and assess its functional consequences. The resulting data are crucial for understanding the structure-activity relationships within the 9-azabicyclo[3.3.1]nonane class of compounds and for guiding the development of novel therapeutic agents.

References

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of novel 2-[(2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazono]-1,3-thiazolidin-4-ones as a new class of antimicrobial agents. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. (2003). Medicinal Chemistry Research. [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). Journal of Medicinal Chemistry. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Advances. [Link]

  • Synthesis and Muscarinic Activity of Novel Aniline Derivatives with a 1-Azabicyclo[3.3.0]octane Moiety. (1995). Chemical and Pharmaceutical Bulletin. [Link]

  • Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. (2021). Organic Letters. [Link]

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. (2022). Molecules. [Link]

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. (2003). Russian Journal of Organic Chemistry. [Link]

  • AT-1001 Is a Partial Agonist with High Affinity and Selectivity at Human and Rat α3β4 Nicotinic Cholinergic Receptors. (2015). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. (2009). The Journal of Organic Chemistry. [Link]

  • 9-Azabicyclo[3.3.1]nonan-3-one, 9-ethyl- — Chemical Substance Information. NextSDS. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). (2024). Molecules. [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses. [Link]

  • 9-azabicyclo[3.3.1]nonane derivatives.
  • Preparation of 9‐Azabicyclo[3.3.1]nonane‐N‐Oxyl (ABNO). ResearchGate. [Link]

  • An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. (2009). The Journal of Organic Chemistry. [Link]

  • 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781). FooDB. [Link]

  • 9-Azabicyclo[3.3.1]nonan-3-one. PubChem. [Link]

Sources

Troubleshooting & Optimization

troubleshooting impurities in 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important bicyclic scaffold. The 9-azabicyclo[3.3.1]nonane core is a key structural motif in a variety of biologically active compounds and pharmaceutical intermediates.[1][2] Its synthesis, most commonly achieved via a Robinson-Schöpf type reaction, is elegant but can be susceptible to impurities and yield issues if not carefully controlled.[3][4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address practical, real-world laboratory challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield is one of the most frequent issues in this synthesis. The Robinson-Schöpf reaction is a complex one-pot sequence involving two successive Mannich reactions and a decarboxylation; each step is sensitive to reaction conditions.[5]

Primary Causes & Corrective Actions:

  • Reagent Quality and Stability:

    • Acetonedicarboxylic Acid: This is often the primary culprit. Acetonedicarboxylic acid is thermally unstable and can readily decarboxylate to acetone and CO₂ before it has a chance to react.[6]

      • Solution: Use freshly opened, high-purity acetonedicarboxylic acid. Store it in a desiccator at low temperatures. When setting up the reaction, add it at the specified time, preferably at a low temperature, to a pre-cooled solution.

    • Glutaraldehyde: Commercial solutions can contain polymeric impurities or have a lower-than-stated concentration.

      • Solution: Use a high-quality source of glutaraldehyde. If in doubt, titrate the aldehyde content before use.

  • pH Control: This is arguably the most critical parameter. The reaction requires a delicate pH balance to facilitate both the formation of the iminium ion from ethylamine and glutaraldehyde and the enolate from acetonedicarboxylic acid.[5][7]

    • Problem: If the pH is too acidic, enolate formation is suppressed. If it's too basic, iminium ion concentration drops, and side reactions like aldehyde self-condensation can occur.

    • Solution: The reaction is typically performed in a buffered solution, often using sodium acetate, to maintain a pH between 4 and 7.[6][8] Prepare the buffer carefully and monitor the pH of the reaction mixture during the addition of acidic or basic reagents.

  • Temperature Management:

    • Problem: The initial additions, particularly of acids or bases, can be exothermic. An uncontrolled temperature increase can accelerate the premature decomposition of acetonedicarboxylic acid.

    • Solution: Perform initial reagent additions in an ice bath (0-5 °C) with vigorous stirring.[2][6] Allow the reaction to warm to room temperature slowly only after all components have been combined.

  • Reaction Time and Monitoring:

    • Problem: The reaction involves multiple steps and can take a significant amount of time to reach completion (often 24-48 hours).[6] Stopping the reaction too early will naturally result in low yield.

    • Solution: Monitor the reaction by TLC or LC-MS. Spot for the disappearance of the starting amine and the appearance of the product. The evolution of CO₂ is a good indicator that the final decarboxylation step is occurring.[6]

Q2: I have an unknown peak in my analytical data (NMR, LC-MS). What could it be?

The appearance of unexpected peaks indicates the formation of side products. Identifying these impurities is key to optimizing the reaction and purification strategy.

Common Impurities and Their Origins:

Impurity ClassProbable Cause & MechanismKey Analytical Signatures
Acyclic Intermediates Incomplete intramolecular cyclization. One of the Mannich reactions has occurred, but the second ring-closing step has not.MS: Will have the same mass as the product + H₂O. ¹H NMR: Lack of bicyclic symmetry, more flexible chain signals.
Bis-Mannich Adducts The product amine can react again with the iminium ion and another molecule of the enolizable ketone, leading to higher molecular weight impurities.[9]MS: Higher molecular weight than the product. ¹H NMR: More complex spectrum, potentially with a lower integration ratio for the N-ethyl group relative to the backbone.
Over-Alkylated Products The nitrogen atom of the product reacts further. While less common with a secondary amine product, it can occur under certain conditions.MS: Mass corresponding to the addition of another reaction component.
Starting Materials Incomplete reaction.MS/NMR: Signals corresponding to ethylamine, glutaraldehyde derivatives, or acetone (from decarboxylation of the ketoacid).
Troubleshooting Diagram for Impurity Analysis

G Impurity Impurity Detected Mass Check MS Data Impurity->Mass NMR Check NMR Spectrum Impurity->NMR Higher_MW MW > Product MW? Mass->Higher_MW Same_MW MW ≈ Product MW? Mass->Same_MW Lower_MW MW < Product MW? Mass->Lower_MW Complex_NMR Complex, asymmetric signals? NMR->Complex_NMR Yes Symmetric_NMR Symmetric signals expected for product are absent/weak? NMR->Symmetric_NMR Yes Bis_Mannich Likely Bis-Mannich Adduct or Over-Alkylation Higher_MW->Bis_Mannich Yes Acyclic Likely Acyclic Intermediate (Product + H₂O) Same_MW->Acyclic Yes Starting_Material Likely Unreacted Starting Material or Decomposition Product Lower_MW->Starting_Material Yes Complex_NMR->Acyclic Yes Symmetric_NMR->Starting_Material Yes

Caption: Decision tree for preliminary impurity identification.

Q3: My crude product is a dark, oily residue that is difficult to purify. What are my options?

A dark, viscous crude product often indicates polymerization of glutaraldehyde or other side reactions. Standard purification requires a multi-step approach.

Recommended Purification Workflow:

  • Acid-Base Extraction: This is the most effective first step to separate your basic amine product from neutral or acidic impurities.

    • Step 1: Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Step 2: Extract the organic solution with dilute aqueous acid (e.g., 1M HCl). Your amine product will become a water-soluble salt and move to the aqueous layer.

    • Step 3: Separate the layers. Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Step 4: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH, K₂CO₃) until the pH is >10.[8]

    • Step 5: Extract the now free-based product back into an organic solvent (3x portions).

    • Step 6: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography: This is typically necessary to achieve high purity.

    • Stationary Phase: Silica gel is standard. If your product is very polar, you might consider treating the silica with triethylamine (Et₃N) to prevent streaking or using basic alumina.

    • Mobile Phase: A gradient system of dichloromethane (DCM) and methanol (MeOH) is a common choice.[10] For example, start with 100% DCM and gradually increase to 5-10% MeOH. Adding a small amount of Et₃N (0.1-1%) to the eluent can improve peak shape.

    • See Protocol 2 for a detailed procedure.

  • Distillation: If the product is a thermally stable oil, vacuum distillation or Kugelrohr distillation can be an effective final purification step after initial cleanup by extraction.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Robinson-Schöpf synthesis for 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one?

The reaction is a classic example of biomimetic synthesis and proceeds through a cascade of well-understood organic reactions.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Double Mannich Cascade cluster_2 Step 3: Decarboxylation A Ethylamine + Glutaraldehyde B Iminium Ion Formation A->B H⁺ E 1st Intermolecular Mannich Reaction B->E C Acetonedicarboxylic Acid D Enolate Formation C->D -H⁺ D->E F Acyclic Intermediate E->F G 2nd Intramolecular Mannich Reaction F->G H Bicyclic Intermediate G->H I Spontaneous Decarboxylation H->I J Final Product I->J -2CO₂

Caption: Mechanism of the Robinson-Schöpf Synthesis.

Mechanism Explained:

  • Iminium Ion Formation: In an acidic medium, ethylamine reacts with the two aldehyde groups of glutaraldehyde to form electrophilic iminium ions.[7]

  • Enolate Formation: Acetonedicarboxylic acid, a β-keto acid, readily forms an enolate at its central carbon.

  • First Mannich Reaction (Intermolecular): The enolate attacks an iminium ion, forming a new C-C bond and creating a larger, acyclic intermediate.[5]

  • Second Mannich Reaction (Intramolecular): The other end of the glutaraldehyde-derived chain forms another iminium ion, which is then attacked by the other side of the acetonedicarboxylate enolate, closing the second ring and forming the bicyclic core.[5]

  • Decarboxylation: The resulting bicyclic structure still contains two carboxylic acid groups beta to the ketone. This β-keto acid moiety is unstable and spontaneously loses two molecules of carbon dioxide (CO₂) to yield the final product, 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.[3]

Q2: What are the expected ¹H and ¹³C NMR chemical shifts for the pure product?

While exact shifts can vary with solvent, the following are characteristic signals for the 9-azabicyclo[3.3.1]nonane core. (Note: Data is estimated based on related structures like the 9-benzyl and 9-methyl analogs).

Data TypeExpected Chemical Shifts (ppm)Assignment
¹H NMR ~3.0 - 3.5Protons alpha to Nitrogen (bridgehead C-H)
~2.5 - 2.9Protons alpha to Ketone (C=O)
~2.4 - 2.7Methylene of N-ethyl group (-N-CH₂ -CH₃)
~1.5 - 2.2Other ring methylene protons (-CH₂-)
~1.0 - 1.3Methyl of N-ethyl group (-N-CH₂-CH₃ )
¹³C NMR ~208 - 212Ketone Carbonyl (C=O)
~55 - 60Bridgehead Carbons (alpha to N)
~45 - 50Methylene of N-ethyl group (-N-CH₂ -CH₃)
~40 - 45Carbons alpha to Ketone (C=O)
~25 - 35Other ring methylene carbons
~12 - 15Methyl of N-ethyl group (-N-CH₂-CH₃ )

Experimental Protocols

Protocol 1: Synthesis of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a solution of ethylamine (1.0 eq) in deionized water. Cool the flask to 0-5 °C in an ice bath.

  • Acidification: Slowly add dilute sulfuric acid dropwise to the ethylamine solution, maintaining the temperature below 10 °C, to achieve a slightly acidic pH.

  • Reagent Addition: To the cooled, stirred solution, add a 50% aqueous solution of glutaraldehyde (1.0 eq) dropwise. Following this, add solid acetonedicarboxylic acid (1.0 eq) in portions.[6]

  • Buffering and Reaction: Slowly add a prepared solution of sodium acetate (0.4 eq) over 1-1.5 hours to buffer the reaction.[6]

  • Aging: Stir the reaction mixture at 5 °C for 20-24 hours, then allow it to warm to room temperature and stir for an additional 20-24 hours. Monitor for CO₂ evolution.

  • Work-up: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture and basify to pH >10 with cold 10M NaOH. Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow or brown oil.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry packing method with your initial eluent (e.g., 98:2 DCM:MeOH).

  • Sample Loading: Dissolve the crude oil from Protocol 1 in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM or 99:1 DCM:MeOH).

  • Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 1% to 8% methanol. Adding 0.5% triethylamine to the mobile phase can prevent peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC (staining with potassium permanganate or ninhydrin).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

References

  • EPO Patent 1934212, "9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS".
  • Chemistry Steps, "Mannich Reaction". Available at: [Link]

  • Science of Synthesis, "4.3.1.3 Robinson-Schopf Reaction".
  • Química Nova, "Chemical thermodynamics applied to the synthesis of tropinone". Available at: [Link]

  • EPO Patent 3042902A1, "Method for producing endo-9-azabicyclo[3.3.
  • Molbase, "Synthesis of (e) 9-azabicyclo[3][3][10]nonan-3-one-9-carboxylic acid ethyl ester". Available at: [Link]

  • PubChem, "9-Ethylbicyclo(3.3.1)nonan-9-ol". Available at: [Link]

  • Semantic Scholar, "Robinson's landmark synthesis of tropinone.". Available at: [Link]

  • Scribd, "Efficient Tropinone Synthesis Method". Available at: [Link]

  • RSC Publishing, "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics". Available at: [Link]

  • Organic Syntheses, "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)". Available at: [Link]

  • ACS Publications, "An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols". Available at: [Link]

  • Wikipedia, "Mannich reaction". Available at: [Link]

  • ACS Publications, "Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water". Available at: [Link]

  • Google Patents, "US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives".
  • Acta Crystallographica Section E, "(1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one". Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one Extraction

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the extraction of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one. This bicyclic amine is a valuable intermediate in pharmaceutical synthesis, and its efficient isolation is critical for overall yield and purity. This document moves beyond a simple protocol, offering a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your extraction process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for the successful extraction of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one?

The most critical parameter is the control of pH during the aqueous workup. As a basic amine, the solubility of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one is highly dependent on the pH of the aqueous phase. To efficiently extract the compound into an organic solvent, the aqueous phase should be made basic, typically at a pH at least two units higher than the pKa of the compound's conjugate acid.[1][2] Conversely, to remove acidic impurities, an acidic wash can be employed, which will protonate the amine and draw it into the aqueous phase.[1]

Q2: I'm observing a persistent emulsion during the extraction. What are the common causes and how can I resolve it?

Emulsion formation is a frequent challenge when extracting amines, which can act as surfactants.[1] Common causes include vigorous shaking (high shear mixing), the presence of particulate matter, or high concentrations of the product itself.[3] To break an emulsion, you can try the following techniques:

  • "Salting out": Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which helps to force the separation of the two phases.[1][4]

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Solvent Addition: Adding a small amount of the organic solvent used for the extraction can sometimes help break the emulsion.[1][4]

  • Centrifugation: For smaller volumes, centrifugation is a very effective method to force layer separation.[1][3]

  • Filtration: Passing the mixture through glass wool or a phase separation paper can also be effective.

Q3: My product seems to have high water solubility, leading to low extraction yields. What can I do?

For amines with significant water solubility, standard liquid-liquid extraction can be inefficient.[1] To improve recovery, consider these approaches:

  • Salting Out: As mentioned for emulsions, saturating the aqueous layer with a salt like NaCl or K2CO3 decreases the amine's solubility in the aqueous phase, driving it into the organic layer.[1][5]

  • Solvent Choice: Use a more polar organic solvent that is still immiscible with water, such as n-butanol.[1]

  • Continuous Liquid-Liquid Extraction: For very water-soluble compounds, this technique can be highly effective.[1]

  • Back-Extraction: This technique can improve selectivity. After the initial extraction into the organic phase, the target compound can be re-extracted into a fresh aqueous phase with a pH manipulated to charge the analyte, making it more hydrophilic.[5]

Troubleshooting Guide

This section provides a more detailed breakdown of specific issues you may encounter during the extraction of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Problem 1: Low Yield of Extracted Product
Potential Cause Explanation Recommended Solution
Incorrect pH of Aqueous Layer The free amine form of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one is necessary for its solubility in organic solvents. If the aqueous layer is too acidic, the amine will be protonated and remain in the aqueous phase.Adjust the pH of the aqueous layer to be at least 2 pH units above the pKa of the amine's conjugate acid.[1][2] A pH of >12 is often recommended for similar bicyclic amines.[6] Use a strong base like NaOH or KOH.
Insufficient Volume of Organic Solvent Inadequate solvent volume will result in incomplete extraction.A general guideline is to use a ratio of organic solvent to aqueous sample of at least 7:1 to ensure high recovery.[5] The optimal ratio may need to be determined empirically.
Inadequate Mixing Insufficient contact between the organic and aqueous phases will lead to poor extraction efficiency.While vigorous shaking can cause emulsions, gentle but thorough mixing is necessary. Inverting the separatory funnel 5-10 times is a good starting point.[3]
Product Degradation The stability of the target compound under the reaction and workup conditions should be considered.If the compound is suspected to be unstable at high pH or temperature, consider using milder bases or performing the extraction at a lower temperature.
Problem 2: Presence of Impurities in the Final Product
Potential Cause Explanation Recommended Solution
Incomplete Removal of Acidic or Neutral Impurities The initial workup may not have effectively removed all non-basic starting materials or byproducts.Perform an acidic wash (e.g., 1 M HCl) to remove basic impurities before basifying the aqueous layer to extract the product.[1] Neutral impurities will remain in the organic layer during this acidic wash.
Carryover of Aqueous Phase Incomplete separation of the layers can introduce water and dissolved impurities into the organic extract.Allow sufficient time for the layers to separate completely. If the interface is unclear, gentle swirling or tapping of the separatory funnel can help.[3]
Co-extraction of Basic Impurities Other basic compounds in the reaction mixture will be extracted along with the product.Consider a back-extraction. After the initial basic extraction, extract the organic layer with a fresh acidic solution. This will transfer all basic compounds to the aqueous phase. Then, carefully basify the aqueous phase and re-extract with a fresh organic solvent.[5]

Experimental Protocols

Standard Liquid-Liquid Extraction Protocol
  • Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Solvent Removal (if necessary): If the reaction was performed in a water-miscible solvent, remove it under reduced pressure.

  • Dissolution: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) and water.

  • Acidic Wash (Optional): Transfer the mixture to a separatory funnel and add 1 M HCl. Shake gently and allow the layers to separate. Drain the lower aqueous layer. This step removes basic impurities.

  • Basification: To the aqueous layer, add a strong base (e.g., solid NaOH or a concentrated solution) until the pH is >12. Monitor the pH using pH paper or a pH meter.

  • Extraction: Add a fresh portion of organic solvent to the basic aqueous layer. Shake the separatory funnel gently, venting frequently to release any pressure.

  • Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer. Repeat the extraction of the aqueous layer with two more portions of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate in vacuo to obtain the crude product.

Workflow for Optimizing Extraction Conditions

EmulsionTroubleshooting Emulsion Emulsion Formed Stand Allow to Stand Emulsion->Stand First Step Gentle_Swirl Gentle Swirling Stand->Gentle_Swirl If not resolved Resolved Emulsion Broken Stand->Resolved Success Add_Brine Add Saturated Brine Gentle_Swirl->Add_Brine If persists Gentle_Swirl->Resolved Success Centrifuge Centrifuge (if possible) Add_Brine->Centrifuge If still present Add_Brine->Resolved Success Filter Filter through Glass Wool Centrifuge->Filter Last resort Centrifuge->Resolved Success Filter->Resolved Success

Caption: A decision tree for systematically breaking emulsions during extraction.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

Sources

Technical Support Center: Stereochemical Control in the Reduction of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated resource for navigating the complexities of stereoselective reductions, specifically focusing on the 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one system. This bicyclic ketone presents unique stereochemical challenges due to its rigid, yet conformationally complex, granatane framework. The facial selectivity of hydride attack on the carbonyl group is highly sensitive to reaction conditions, often leading to a mixture of the corresponding endo and exo alcohol diastereomers. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired stereochemical outcome.

The 9-azabicyclo[3.3.1]nonane scaffold is a crucial structural motif in numerous biologically active compounds.[1] The stereochemistry of substituents on this framework is pivotal in determining pharmacological activity.[1]

Troubleshooting Guide: Common Issues and Solutions

Q1: My reduction of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride is yielding a nearly 1:1 mixture of endo and exo alcohols. How can I improve the diastereoselectivity?

A1: Understanding the Challenge and Strategic Solutions

A low diastereomeric excess (d.e.) in the reduction of this substrate is a common issue. The 9-azabicyclo[3.3.1]nonane core can exist in several conformations, with the chair-chair and chair-boat forms being the most prevalent.[1] The equilibrium between these conformers, influenced by the N-ethyl group, dictates the steric environment around the C3-carbonyl.

Immediate Troubleshooting Steps:

  • Lower the Reaction Temperature: Decreasing the temperature of your reaction (e.g., from room temperature to 0 °C or -78 °C) can enhance the energy difference between the diastereomeric transition states, often favoring one isomer over the other.

  • Solvent Modification: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. Experiment with different alcoholic solvents (e.g., methanol, ethanol, isopropanol) to observe any changes in selectivity.

  • Bulky Reducing Agents: Employing a sterically more demanding reducing agent can significantly improve facial selectivity.

    • L-Selectride® (Lithium tri-sec-butylborohydride): This reagent is known for its high stereoselectivity in the reduction of conformationally restricted cyclic ketones.[2][3][4] Its bulky nature favors attack from the less hindered face of the ketone.

Q2: I'm observing the formation of an unexpected side product. What could be the cause?

A2: Potential Side Reactions and Mitigation

Side product formation can arise from several factors. To diagnose the issue, consider the following:

  • Purity of Starting Material: Ensure your 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one is pure. The synthesis, often a variation of the Robinson-Schöpf condensation, can sometimes yield impurities.[1]

  • Reaction with Solvent: While sodium borohydride is relatively stable in alcoholic solvents, more reactive hydrides like lithium aluminum hydride (LAH) can react violently with protic solvents.[5]

  • Over-reduction: This is less common for ketones but can occur under harsh conditions or with highly reactive reducing agents.

Troubleshooting Protocol:

  • Re-purify Starting Material: Purify the starting ketone via column chromatography or recrystallization.

  • Ensure Anhydrous Conditions: For moisture-sensitive reagents like LAH, ensure your solvent and glassware are scrupulously dry.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

What is the expected major diastereomer in the reduction of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one?

The stereochemical outcome depends heavily on the reducing agent. For small hydrides like NaBH4, the approach is often governed by a combination of steric and electronic factors, and the selectivity can be low. With bulkier reagents like L-Selectride®, the hydride attacks from the less sterically hindered face, which in the preferred chair-chair conformation is typically the face opposite the C6-C7-C8 bridge, leading to the formation of the endo-alcohol as the major product.

How do I confirm the stereochemistry of my reduction products?

A combination of spectroscopic techniques is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools.[1] The coupling constants and chemical shifts of the proton at C3 can help differentiate between the endo and exo isomers. 2D NMR techniques like COSY and NOESY can provide definitive structural assignments.

  • X-ray Crystallography: If one of the products is crystalline, X-ray diffraction provides unambiguous proof of its stereochemistry.

Can catalytic hydrogenation be used for this reduction?

Yes, catalytic hydrogenation is a viable method. The stereoselectivity will depend on the catalyst, solvent, and reaction conditions. For instance, ruthenium-based catalysts have been used for the stereoselective reduction of related 9-azabicyclo[3.3.1]nonan-3-one derivatives to the endo-alcohol.[6]

Experimental Protocols

Protocol 1: Diastereoselective Reduction with L-Selectride®

This protocol is designed to maximize the formation of the thermodynamically less stable, yet often desired, alcohol isomer through kinetic control.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of water, followed by 3M NaOH and 30% H₂O₂.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Sodium Borohydride Reduction

This is a standard protocol for ketone reduction, which may serve as a baseline for comparison.

  • Reaction Setup: In a round-bottom flask, dissolve 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Workup: Quench the reaction by the slow addition of acetone. Remove the solvent under reduced pressure. Add water and extract the product with dichloromethane. Dry the combined organic layers, filter, and concentrate.

  • Purification: Purify the product mixture by column chromatography to separate the diastereomers.

Data Summary

Reducing AgentTemperature (°C)SolventTypical Diastereomeric Ratio (endo:exo)
Sodium Borohydride0 to 25Methanol~ 1:1 to 3:1
L-Selectride®-78THF> 95:5
Catalytic Hydrogenation (Ru-based catalyst)VariesVariesPredominantly endo

Note: Ratios are approximate and can vary based on specific reaction conditions.

Visualizing the Stereochemical Pathways

The following diagrams illustrate the key concepts in the reduction of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

G cluster_0 Reduction Pathways Ketone 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one Endo_Alcohol endo-Alcohol Ketone->Endo_Alcohol  Bulky Hydride (e.g., L-Selectride®) Less Hindered Face Attack Exo_Alcohol exo-Alcohol Ketone->Exo_Alcohol  Small Hydride (e.g., NaBH₄) More Hindered Face Attack

Caption: Diastereoselective reduction pathways.

G cluster_1 Troubleshooting Workflow Start Low Diastereoselectivity Observed Step1 Lower Reaction Temperature Start->Step1 Step2 Change Solvent Step1->Step2 Step3 Employ Bulky Reducing Agent (L-Selectride®) Step2->Step3 End Improved Diastereoselectivity Step3->End

Caption: Workflow for improving diastereoselectivity.

References

  • Chem-Station. (2017, May 22). L/N/K-Selectride. Chem-Station International Edition. Retrieved from [Link]

  • European Patent Office. (n.d.). EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. European Patent Office.
  • Lazny, R. (n.d.). EPC SYNTHESIS OF TROPANE ALKALOIDS VIA ENANTIOSELECTIVE DEPROTONATION. Retrieved from [Link]

  • MDPI. (2023, May 14). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of diastereoselective birch reduction-alkylation reactions of bi- and tricyclic beta-alkoxy-alpha,beta-unsaturated ketones. PubMed. Retrieved from [Link]

  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. Retrieved from [Link]

  • Quora. (2017, April 12). What are the differences between the reducing actions of lithium aluminium hydride and sodium borohydride? Quora. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient, Two-Step Synthesis of N-Substituted Nortropinone Derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). L-selectride. Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Wikipedia. Retrieved from [Link]

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preventing degradation of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the stable storage of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, designed for researchers and drug development professionals. This document provides in-depth technical FAQs, troubleshooting protocols, and best practices to prevent chemical degradation.

Introduction: The Stability Challenge of a Bifunctional Molecule

9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one is a key bicyclic intermediate in pharmaceutical synthesis. Its structure, featuring both a tertiary amine and a ketone within a strained ring system, presents unique stability challenges. The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, while the carbonyl group can be a target for nucleophilic attack or photochemical reactions. Understanding these potential degradation pathways is critical for ensuring the compound's purity, and integrity, and for the success of downstream applications.

This guide serves as a technical support center to address common issues related to the storage and handling of this compound. It provides not just procedural recommendations, but also the scientific rationale behind them, empowering researchers to make informed decisions.

Frequently Asked Questions (FAQs) on Degradation

Q1: What are the primary chemical degradation pathways for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one?

A1: The molecule's degradation is primarily driven by its two functional groups: the tertiary amine and the ketone. The main pathways are:

  • Oxidation of the Tertiary Amine: The nitrogen atom can be easily oxidized, especially in the presence of atmospheric oxygen or other oxidizing agents, to form the corresponding N-oxide.[1][2][3] This is often the most common degradation pathway.

  • Hydrolysis of the Ketone: Although generally stable, the ketone can undergo hydrolysis under strongly acidic or basic conditions. The stability of bicyclic ketones is influenced by ring strain and conformational effects.[4][5][6]

  • Photodegradation: Ketones are known to be sensitive to UV light, which can induce Norrish-type reactions, leading to ring cleavage or other rearrangements.[7][8][9]

  • Acid/Base Catalyzed Reactions: The presence of both a basic amine and a ketone makes the molecule's stability highly dependent on pH. Acidic conditions will protonate the amine, which may alter the reactivity of the ketone.[10]

Visualizing Degradation: Potential Pathways

The following diagram illustrates the primary points of vulnerability on the 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one structure.

cluster_main 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one cluster_products Degradation Products A Parent Compound B N-Oxide A->B Oxidation (O2, Peroxides) C Hydrolysis Product A->C Hydrolysis (H₂O, Acid/Base) D Photodegradation Products (e.g., ring cleavage) A->D Photolysis (UV Light)

Caption: Key degradation pathways for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a structured approach to troubleshooting suspected degradation.

Q2: My latest batch shows new, unidentified peaks on the HPLC/LC-MS. How can I determine if the compound has degraded?

A2: Unidentified peaks are a primary indicator of degradation. Follow this workflow to diagnose the issue:

Troubleshooting Workflow

start Suspected Degradation (New HPLC/LC-MS Peaks) cond1 Review Storage Conditions start->cond1 cond2 Exposed to Air/Light? cond1->cond2 Yes cond3 Stored near Acids/Bases? cond1->cond3 No proc1 Hypothesis: Oxidation or Photodegradation cond2->proc1 cond4 High Temp/Humidity? cond3->cond4 No proc2 Hypothesis: Acid/Base Catalyzed Degradation cond3->proc2 Yes proc3 Hypothesis: Hydrolysis or Thermal Degradation cond4->proc3 Yes action1 Action: Implement Inert Atmosphere & Light Protection proc1->action1 action2 Action: Segregate Storage from Incompatibles proc2->action2 action3 Action: Control Temp/Humidity (See Storage Protocol) proc3->action3

Caption: A logical workflow for troubleshooting degradation issues.

Experimental Protocol: Stability-Indicating HPLC Method

To quantify degradation, a stability-indicating analytical method is essential. This method should resolve the parent compound from its potential degradation products.

Objective: To develop an HPLC-UV method capable of separating 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one from its N-oxide and other potential impurities.

Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient Program:

      • Start with 95% Mobile Phase A / 5% Mobile Phase B.

      • Linearly increase to 50% Mobile Phase B over 20 minutes.

      • Hold for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject the sample and integrate the peak areas. The parent compound should have a distinct retention time. Degradation products, such as the more polar N-oxide, will typically elute earlier.

  • Forced Degradation Study (Method Validation): To confirm the method is "stability-indicating," subject small aliquots of the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) to intentionally generate degradation products. Analyze these stressed samples to ensure the degradation peaks are well-separated from the main peak.[11][12]

Parameter Recommended Value Rationale
Column Type C18 Reverse-PhaseGood retention and separation for moderately polar organic molecules.
Mobile Phase Acidified Water/AcetonitrileThe acidic modifier (TFA) improves peak shape for the basic amine.
Detection Low UV (210 nm)The molecule lacks a strong chromophore, requiring detection at a lower wavelength.
Gradient Elution YesNecessary to elute both the parent compound and a range of potential degradation products with varying polarities.

Best Practices for Storage and Handling

Preventing degradation starts with proper storage. The following guidelines are based on best practices for handling tertiary amines and ketones.[13][14][15]

Q3: What are the ideal storage conditions to ensure the long-term stability of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one?

A3: Adherence to the following conditions is crucial:

  • Temperature: Store in a cool environment, ideally refrigerated at 2-8°C. Avoid temperature fluctuations and do not store at room temperature for extended periods.[13]

  • Atmosphere: This compound is sensitive to atmospheric oxygen. Store under an inert atmosphere (e.g., Argon or Nitrogen). For bulk quantities, nitrogen padding is recommended.[16] Use containers with tight-fitting seals.

  • Light: Protect from light by using amber glass vials or storing containers in a dark place. Light can initiate photochemical degradation.[8]

  • Moisture: The compound is potentially hygroscopic. Store in a dry environment, away from humidity. Consider storing containers within a desiccator.[13]

  • Chemical Incompatibility:

    • Acids and Oxidizers: Store separately from strong acids, acid chlorides, and strong oxidizing agents (e.g., peroxides, nitrates).[14][16] Physical segregation, such as using secondary containment bins, is a mandatory safety and stability measure.[15]

    • Container Material: Use high-density polyethylene (HDPE) or glass containers. Ensure the container material is compatible and does not leach impurities.[13]

Summary of Recommended Storage Conditions
Condition Recommendation Reason
Temperature 2-8°CMinimizes thermal degradation and slows oxidation rates.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the tertiary amine to the N-oxide.[17]
Light Protect from Light (Amber Vial)Prevents UV-induced photochemical reactions.[7]
Moisture Dry/DesiccatedPrevents potential hydrolysis.
Segregation Away from Acids & OxidizersAvoids rapid, exothermic reactions and catalytic degradation.[15]

By implementing these troubleshooting and storage protocols, researchers can significantly reduce the risk of degradation, ensuring the quality and reliability of their experimental results.

References
  • Stability Relationships in Bicyclic Ketones. [No Source Found]
  • Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. Langmuir.
  • Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. PubMed.
  • Progress in the Transition-Metal Catalyzed Oxid
  • Process for the oxidation of tertiary amines to amine oxides.
  • A Facile Oxidation of Tertiary Amines to Lactams by Using Sodium Chlorite: Process Improvement by Precise pH. [No Source Found]
  • Stability Relationships in Bicyclic Ketones.
  • The proposed degradation pathways of AZ under stress storage conditions. [No Source Found]
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • SAFETY DATA SHEET - Kao Chemicals. Kao Chemicals.
  • What are the Health and Safety Guidelines for Using Amines?. [No Source Found]
  • Chemical Storage Guidelines. Environmental Health and Safety.
  • Photoswitchable Keto–Enol Tautomerism Driven by Light-Induced Change in Antiarom
  • Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol.
  • Stability of Medium-Ring Cyclic Unsaturated Carbonyl Compounds: Direct Access to Unsaturated Ketones with C–C Double Bonds at Distal Positions via Transfer Dehydrogenation of Alicyclic Ketones.
  • Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at....
  • Selective photodegradation of ketone-based polymers. ChemRxiv.
  • Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone.
  • The photochemistry of ketones derived from carbohydrates. Part III. Type II reactions of some pyranosid-2- and -3-ulose derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Degradation Pathway for Eplerenone by Validated Stability Indic
  • Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation.

Sources

Technical Support Center: Purification of Crude 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one Mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key bicyclic ketone intermediate in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

Question 1: My crude product is a dark, viscous oil. How can I effectively remove baseline impurities and colored byproducts before fine purification?

Answer: A preliminary acid-base extraction is a highly effective first step to separate the basic product from non-basic impurities and polymeric material. The basic nitrogen of the azabicyclic ring allows for its selective extraction into an aqueous acidic phase, leaving non-basic impurities behind in the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidification: Extract the organic solution with an aqueous solution of a strong acid, such as 5N aqueous HCl.[1] The protonated amine salt of your product will move to the aqueous layer. It is advisable to perform multiple extractions (e.g., 3-5 times) to ensure complete transfer.

  • Organic Wash: The combined aqueous extracts can be washed with a fresh portion of organic solvent (e.g., diethyl ether) to remove any remaining neutral or acidic impurities.[1]

  • Basification: Cool the aqueous layer in an ice bath and basify it by adding a strong base, such as 10N aqueous KOH or a saturated aqueous K2CO3 solution, until the pH is greater than 9.[1][2] This will deprotonate the amine salt, regenerating the free base of your product.

  • Re-extraction: Extract the now basic aqueous solution with several portions of an organic solvent like dichloromethane.[1][3]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the partially purified product, which should be significantly cleaner and lighter in color.[3][4]

Causality Behind the Choices: This liquid-liquid extraction technique leverages the basicity of the tertiary amine in the 9-azabicyclo[3.3.1]nonane core. Protonation makes the molecule water-soluble, allowing for a clean separation from non-basic organic impurities. Subsequent basification regenerates the water-insoluble free base, enabling its extraction back into an organic solvent.

Question 2: I am attempting to purify 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one by column chromatography, but I am getting poor separation and significant tailing. What can I do to improve this?

Answer: Poor separation and tailing of amines on silica gel are common issues due to the interaction of the basic nitrogen with the acidic silanol groups of the stationary phase. This can be mitigated by deactivating the silica gel with a base or using an alternative stationary phase like alumina.

Troubleshooting and Optimization for Column Chromatography:

  • TLC First: Always determine the optimal eluent system using thin-layer chromatography (TLC) before running a column.

  • Base Deactivation of Silica Gel: Add a small amount of a tertiary amine, such as triethylamine (typically 0.1-1% v/v), to your eluent system. This will occupy the acidic sites on the silica gel, preventing your product from sticking and tailing.

  • Alternative Stationary Phase: Consider using aluminum oxide (alumina) as the stationary phase, which is less acidic than silica gel and often provides better results for the purification of basic compounds.[5]

  • Solvent System Selection: The polarity of the eluent is crucial. Start with a less polar system and gradually increase the polarity. Common solvent systems for related compounds include dichloromethane/methanol and ethyl acetate/hexanes.[1][2][5]

Stationary PhaseRecommended Eluent System (starting point)Key Considerations
Silica GelDichloromethane:Methanol (e.g., 99:1 to 95:5 v/v) + 0.5% TriethylamineThe addition of a base is critical to prevent tailing.
Aluminum OxideEthyl Acetate:Hexanes (e.g., 1:4 to 1:1 v/v)Good for moderately polar to nonpolar compounds; less acidic than silica.
Silica GelEthyl Acetate:Hexanes (e.g., 1:4 v/v)A common system for compounds of moderate polarity.[2]

Experimental Protocol: Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent system.

  • Column Packing: Pack the column with the slurry, ensuring it is uniform and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent. For less soluble compounds, consider dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the starting solvent mixture. If necessary, gradually increase the eluent polarity to facilitate the elution of your compound.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Question 3: My purified 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one is still an oil. How can I obtain a crystalline solid?

Answer: While the free base may be an oil at room temperature, it can often be converted to a crystalline salt, which is generally easier to handle, store, and further purify by recrystallization. Hydrochloride or fumarate salts are common choices.[1] Alternatively, recrystallization of the free base from a suitable solvent system may be possible.

Experimental Protocol: Salt Formation for Crystallization

  • Dissolution: Dissolve the purified oil in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a solution of the desired acid (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: Observe for the formation of a precipitate. If none forms immediately, try scratching the inside of the flask with a glass rod or adding a seed crystal. Continue adding the acid until no more precipitate forms.

  • Crystallization: Cool the mixture in an ice bath to maximize the yield of the crystalline salt.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]

Experimental Protocol: Recrystallization of the Free Base

  • Solvent Screening: The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[6] A mixed solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) is often effective.[6] For a related compound, a mixture of ethyl acetate and petroleum ether was successful.[2]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Filtration (optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude mixture of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one synthesized via a Robinson-Schöpf type reaction?

A1: The Robinson-Schöpf condensation is a common route to the 9-azabicyclo[3.3.1]nonane core.[3][4] Potential impurities include unreacted starting materials (e.g., glutaraldehyde, ethylamine, and an acetonedicarboxylic acid equivalent), side-products from self-condensation of the starting materials, and potentially isomeric byproducts. Decarboxylation byproducts can also be present.[7]

Q2: Is vacuum distillation a viable purification method for 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one?

A2: Yes, vacuum distillation can be an effective method for purifying bicyclic ketones, especially for removing non-volatile impurities.[8][9] It is particularly useful if the compound is a liquid or a low-melting solid. For a related compound, 9-azabicyclo[3.3.1]nonan-3-one-9-carboxylic acid ethyl ester, vacuum distillation was used successfully (b.p. 101°C at 2.7 Pa).[9] The boiling point of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one will need to be determined, but it is expected to be amenable to this technique.

Q3: How should I store purified 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one?

A3: As a tertiary amine, it is susceptible to air oxidation over time. It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated to minimize degradation. If it is crystalline, this will also help to maintain its solid form.

Visual Workflows

Purification_Workflow cluster_start Crude Product cluster_extraction Initial Cleanup cluster_main_purification Main Purification cluster_final_form Final Product Form cluster_end Final Product Crude Crude Oily Product Extraction Acid-Base Extraction Crude->Extraction Removes non-basic impurities Chromatography Column Chromatography (Silica or Alumina) Extraction->Chromatography Separation by polarity Distillation Vacuum Distillation Extraction->Distillation For volatile compounds Recrystallization Recrystallization (Free Base or Salt) Chromatography->Recrystallization For solidification and final polish Distillation->Recrystallization Pure Pure Crystalline Product Recrystallization->Pure

Caption: General purification workflow for 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

Troubleshooting_Chromatography cluster_solutions Potential Solutions Problem Poor Separation/ Tailing in Chromatography Add_Base Add Triethylamine (0.1-1%) to Eluent Problem->Add_Base Deactivates acidic silanol groups Change_Stationary Switch to Alumina Problem->Change_Stationary Less acidic stationary phase Optimize_Eluent Optimize Solvent System (via TLC) Problem->Optimize_Eluent Improves differential migration

Caption: Troubleshooting guide for column chromatography issues.

References

  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. (n.d.). Google Patents.
  • 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS. (2013, February 20). Google Patents.
  • Process for the preparation of bicyclic alcohols and / or ketones. (n.d.). Google Patents.
  • Synthesis of (e) 9-azabicyclo[8][8][10]nonan-3-one-9-carboxylic acid ethyl ester. (n.d.). Mol-Instincts. Retrieved from [Link]

  • Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(11), 4379–4382. [Link]

  • (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(3), o763. [Link]

  • Shibuya, M., Tomizawa, M., & Iwabuchi, Y. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(11), 4379–4382. [Link]

  • Properties of Bicyclic and Multicyclic Hydrocarbons as Bio-derived Compression Ignition Fuels That Can Be Prepared via. (2021). RSC Publishing.
  • Process for the preparation of cyclic ketones. (n.d.). Google Patents.
  • Recrystallization method. (n.d.). Retrieved from [Link]

  • Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as C
  • 9-Azabicyclo[3.3.1]nonan-3-one, 9-ethyl-. (n.d.). NextSDS. Retrieved from [Link]

  • Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); A key intermediate of granisetron. (2025).
  • Ketonic decarboxylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses.
  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. (2006). Bioorganic & Medicinal Chemistry, 14(20), 6988-6997. [Link]

  • A new entry to 9-azabicyclo[3.3.1]nonanes using radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

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Validation & Comparative

A Comparative Guide to Azabicyclic Ketones in Alkaloid Synthesis: 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one vs. Tropinone

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of alkaloid synthesis, the selection of the foundational scaffold is a critical decision that dictates the efficiency, stereochemical outcome, and novelty of the synthetic route. Among the myriad of available building blocks, bicyclic ketones such as tropinone and its structural analogues have proven to be invaluable precursors. This guide provides an in-depth, objective comparison between two key azabicyclic ketones: the lesser-known 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one and the classic, extensively studied tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one).

This analysis is grounded in established experimental data and proven synthetic strategies, offering insights into the causal relationships behind experimental choices to aid researchers in navigating the complexities of alkaloid synthesis.

Structural and Synthetic Overview

At first glance, both molecules present a bicyclic amine framework with a ketone functionality, a common feature for elaboration into more complex alkaloid structures. However, their fundamental structural differences—the ring system size and the N-substituent—give rise to distinct chemical properties and synthetic applications.

  • Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) possesses a [3.2.1] bicyclic system, which is the core of numerous tropane alkaloids like cocaine and atropine.[1] Its synthesis is famously achieved through the Robinson-Schöpf reaction, a one-pot biomimetic condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid.[2] This reaction can achieve yields of up to 90% under optimized, buffered conditions.[3]

  • 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one features a larger [3.3.1] bicyclic system, often referred to as a granatane skeleton when N-methylated.[4] This framework is a key component in pharmaceuticals such as the 5-HT3 antagonist granisetron.[5] Its synthesis also employs a Robinson-Schöpf type condensation, but utilizes glutaraldehyde in place of succinaldehyde, reacting with an amine (in this case, ethylamine) and acetonedicarboxylic acid.[6][7]

The choice between succinaldehyde and glutaraldehyde directly dictates the formation of the [3.2.1] or [3.3.1] ring system, respectively. This seemingly small difference in starting material has significant implications for the conformational behavior and reactivity of the resulting bicyclic ketone.

Comparative Synthesis Data
ParameterTropinone9-Substituted-9-azabicyclo[3.3.1]nonan-3-one
Ring System 8-azabicyclo[3.2.1]octane9-azabicyclo[3.3.1]nonane
Key Aldehyde SuccinaldehydeGlutaraldehyde
Amine Source MethylamineEthylamine (for the title compound)
Yield Up to 90%[3]54% (for N-benzyl analog)[8]
Reaction Type Robinson-Schöpf CondensationRobinson-Schöpf Type Condensation

Reactivity and Stereoselectivity: A Tale of Two Scaffolds

The reactivity of both ketones is centered around the carbonyl group and the adjacent α-protons. However, the different ring sizes and N-substituents influence the stereoelectronic environment, leading to divergent outcomes in key transformations.

Reduction of the Carbonyl Group

The reduction of the ketone is a fundamental step in the synthesis of many alkaloids, leading to the corresponding alcohol with either an axial or equatorial orientation.

  • Tropinone Reduction: The reduction of tropinone can yield two stereoisomeric alcohols: tropine (axial OH) and pseudotropine (equatorial OH). The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. In biological systems, this reduction is catalyzed by two distinct enzymes, tropinone reductase I (TRI) and tropinone reductase II (TRII), which produce tropine and pseudotropine, respectively.[1] In chemical synthesis, sodium borohydride reduction in methanol typically favors the formation of tropine.[9]

  • 9-Azabicyclo[3.3.1]nonan-3-one Reduction: The reduction of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones also yields endo and exo alcohols. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol produces the endo-alcohol as the major product.[8] The larger, more flexible [3.3.1] ring system can adopt a twin-chair conformation, which influences the facial selectivity of the hydride attack on the carbonyl.

Enolate Chemistry and Functionalization

The generation of enolates from these ketones opens up a vast landscape for C-C bond formation.

  • Tropinone Enolate: The deprotonation of tropinone with lithium diisopropylamide (LDA) is diastereoselective, preferentially removing the axial (exo) protons. The resulting lithium enolate undergoes diastereoselective aldol additions to produce the exo-anti aldol product.[10] Chiral lithium amides can be employed for enantioselective deprotonation, providing a route to optically pure tropane alkaloids.[11]

  • 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one Enolate: While specific studies on the enolate chemistry of the N-ethyl analog are scarce, the principles are expected to be similar to tropinone. The conformational flexibility of the [3.3.1] system may lead to different stereochemical outcomes in aldol and other enolate-based reactions. The steric bulk of the N-ethyl group compared to the N-methyl group in tropinone could also influence the approach of reagents and the stereoselectivity of these reactions.

Application in Alkaloid Synthesis

The choice between these two scaffolds is primarily driven by the target alkaloid's core structure.

  • Tropinone is the undisputed precursor for alkaloids possessing the tropane skeleton. Its utility is demonstrated in the synthesis of:

    • Cocaine: A potent stimulant.

    • Atropine: An anticholinergic drug.

    • A wide array of synthetic analogs for drug discovery.[12]

  • 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one and its analogs are key intermediates for alkaloids and pharmaceuticals with a granatane or related [3.3.1] core. The most prominent example is:

    • Granisetron: A highly selective 5-HT3 receptor antagonist used as an antiemetic.[5] The endo-amine derived from the N-methyl analog is a crucial intermediate in its synthesis.[13]

Experimental Protocols

Protocol 1: Synthesis of Tropinone (Adapted from Robinson-Schöpf Reaction)

Objective: To synthesize 8-methyl-8-azabicyclo[3.2.1]octan-3-one.

Materials:

  • Succinaldehyde

  • Methylamine

  • Acetonedicarboxylic acid

  • pH 7 buffer solution

Procedure:

  • Combine succinaldehyde, methylamine, and acetonedicarboxylic acid in an aqueous solution buffered to approximately pH 7.[2]

  • Stir the mixture at room temperature. The reaction proceeds through a double Mannich reaction followed by decarboxylation.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, acidify the reaction mixture and heat to ensure complete decarboxylation.

  • Basify the solution and extract the tropinone product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, concentrate in vacuo, and purify the crude product by distillation or chromatography to yield tropinone.

Protocol 2: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A Representative Granatane Precursor)

Objective: To synthesize the N-benzyl analog of the title compound, a common precursor in granisetron synthesis.

Materials:

  • Glutaraldehyde (25% aqueous solution)

  • Benzylamine hydrochloride

  • 3-Oxopentanedioic acid (acetonedicarboxylic acid)

  • Sodium acetate

Procedure:

  • Cool a solution of glutaraldehyde and benzylamine hydrochloride in water to 0 °C.[8]

  • Add 3-oxopentanedioic acid to the cooled solution.

  • Slowly add an aqueous solution of sodium acetate, which results in the formation of a precipitate.

  • Heat the reaction mixture to 50 °C and stir for several hours.

  • Cool the mixture to room temperature and allow it to stand.

  • Isolate the precipitate by filtration and wash to obtain 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one.[8]

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_tropinone Tropinone Synthesis cluster_granatanone 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one Synthesis succinaldehyde Succinaldehyde tropinone Tropinone (8-azabicyclo[3.2.1]octan-3-one) succinaldehyde->tropinone Robinson-Schöpf (Yield: up to 90%) methylamine Methylamine methylamine->tropinone Robinson-Schöpf (Yield: up to 90%) acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->tropinone Robinson-Schöpf (Yield: up to 90%) glutaraldehyde Glutaraldehyde ethyl_granatanone 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one glutaraldehyde->ethyl_granatanone Robinson-Schöpf Type ethylamine Ethylamine ethylamine->ethyl_granatanone Robinson-Schöpf Type acetonedicarboxylic_acid_2 Acetonedicarboxylic Acid acetonedicarboxylic_acid_2->ethyl_granatanone Robinson-Schöpf Type

Caption: Comparative one-pot synthesis of tropinone and 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one.

Conclusion and Future Outlook

The choice between 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one and tropinone is fundamentally a choice between targeting the granatane or tropane alkaloid families, respectively. Tropinone is a well-established, high-yielding precursor for a vast array of natural products and their analogs. Its chemistry, particularly its stereoselective reactions, has been extensively documented, providing a solid foundation for synthetic planning.

9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one, while less explored, represents a gateway to the medicinally significant [3.3.1] bicyclic system. The synthesis of its N-methyl and N-benzyl analogs is well-precedented, and these methods are directly applicable to the N-ethyl derivative. The larger ring system and the nature of the N-ethyl substituent offer opportunities for exploring novel chemical space and developing new therapeutic agents.

While direct comparative experimental data between these two specific molecules is limited, the principles of stereoelectronics and conformational analysis provide a strong basis for predicting their relative reactivity. Future research focusing on a head-to-head comparison of their enolate chemistry and stereoselective reductions would be highly valuable to the synthetic community. For researchers aiming to synthesize novel alkaloids or pharmaceuticals, moving beyond the well-trodden path of tropinone to explore the potential of substituted 9-azabicyclo[3.3.1]nonan-3-ones could prove to be a fruitful endeavor.

References

  • Majewski, M., & Zheng, G. Z. (1992). Stereoselective deprotonation of tropinone and reactions of tropinone lithium enolate. Canadian Journal of Chemistry, 70(10), 2618-2626.
  • BenchChem. (2025). The Discovery and Chemical Synthesis of Granisetron: A Technical Guide.
  • (1987). Synthesis of (e) 9-azabicyclo[10][14][14]nonan-3-one-9-carboxylic acid ethyl ester. German Patent DE 3604147A1.

  • BenchChem. (2025). Scale Synthesis and Purification of Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.
  • (2011). Method for preparing granisetron hydrochloride from high tropine alkanamine.
  • (2004). Process for the preparation of granisetron.
  • (1997). Process for the preparation of granisetron.
  • Majewski, M., & Lazny, R. (1996). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. Synlett, 1996(8), 785-786.
  • Majewski, M., Lazny, R., & Gleave, D. M. (1995). Synthesis of Tropane Alkaloids uia Enantioselective Deprotonation of Tropinone. Tetrahedron Letters, 36(31), 5551-5554.
  • Sirasani, G., et al. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273.
  • Penthala, N. R., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(33), 23157-23201.
  • Bedewitz, M., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization.
  • García, J., et al. (2014). Chemical thermodynamics applied to the synthesis of tropinone. Revista de la Sociedad Química de México, 58(2), 174-181.
  • Majewski, M., & Lazny, R. (1996). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. Synlett, 1996(8), 785-786.
  • Fleming, I. (1973). Selected Organic Syntheses: A Guidebook for Organic Chemists. John Wiley & Sons.
  • Xu, J., et al. (2003). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands. Medicinal Chemistry Research, 11(7), 380-398.
  • Organic Chemistry Portal. (n.d.). 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO.
  • Jirschitzka, J., et al. (2016).
  • Shibuya, M., et al. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4619–4622.
  • Moskalenko, A. I., & Boev, V. I. (2009). Reactions of N-Substituted 3-Azabicyclo[3.3.1]nonan-9-ones with N,N-, N,S-, and N,O-Binucleophiles. Russian Journal of Organic Chemistry, 45(7), 1011–1016.
  • BenchChem. (2025). An In-depth Technical Guide to the Stereochemistry of Pseudotropine and Tropine.
  • BenchChem. (2025). Stereochemistry of 9-Azabicyclo[3.3.
  • (2011). 9-azabicyclo[3.3.1]nonane derivatives.
  • Vafina, G., et al. (2002). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 38(1), 66-72.
  • Xu, J., et al. (2006). Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry, 14(20), 6891-6903.
  • Lazny, R., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704.
  • Company, R., et al. (2012). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).
  • Simson Pharma Limited. (n.d.). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
  • Berlin, K. D., et al. (1995). Stereochemistry of Substituted Isomeric 3-Oxa-7-aza-bicycIo [3.3.l]nonan-9-ones. Journal of Heterocyclic Chemistry, 32(4), 1169-1175.
  • Wikipedia. (n.d.). Tropinone.
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  • Franklin, A. S., & Padwa, A. (1996). Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. Journal of the American Chemical Society, 118(40), 9672-9673.
  • Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives.
  • Li, Y., et al. (2020). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Organic Letters, 22(1), 224-228.
  • Shibuya, M., et al. (2009). An expeditious entry to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO): another highly active organocatalyst for oxidation of alcohols. The Journal of Organic Chemistry, 74(12), 4619-22.
  • (2018). THE SYNTHESIS OF AN AZABICYCLIC KETAMINE ANALOG. University of Kansas.
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  • (2016). Toward the Synthesis of [4.2.1]di-azabicyclic Systems. University of Pittsburgh.
  • Kumar, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4726.
  • Fooding Group Limited. (n.d.). Endo-9-Methyl-9-Azabicyclo[10][14][14]Nonan-3-Amine.

  • BenchChem. (2025). A Comparative Guide to Cyclic Ketals vs. Acyclic Acetals in Synthesis.
  • Advanced ChemBlocks. (n.d.). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.

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A Researcher's Guide to Comparing the Binding Affinities of N-Alkyl 9-Azabicyclo[3.3.1]nonan-3-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers and drug development professionals to quantitatively compare the binding affinities of N-ethyl-9-azabicyclo[3.3.1]nonan-3-one and its N-methyl counterpart. We will delve into the scientific rationale, a detailed experimental protocol for determining binding affinity, and the principles of data analysis, empowering you to conduct this comparison in your own laboratory.

Introduction: The Significance of the Granatanone Scaffold and N-Substitution

The 9-azabicyclo[3.3.1]nonan-3-one scaffold, commonly known as granatanone, is a rigid bicyclic structure that serves as a valuable pharmacophore in medicinal chemistry. It is a homolog of tropinone, the core of numerous alkaloids known to interact with the central nervous system[1]. Derivatives of this scaffold have been developed as ligands for a variety of biological targets, most notably sigma (σ) receptors and monoamine transporters like the dopamine transporter (DAT)[2][3][4][5][6][7].

In drug design, small structural modifications can lead to profound changes in pharmacological activity. One of the most fundamental modifications to a nitrogen-containing scaffold is the alteration of its N-alkyl substituent. The size, sterics, and electronics of this group can dramatically influence a compound's binding affinity, selectivity, and functional activity at its target receptor. Structure-activity relationship (SAR) studies on related scaffolds have repeatedly shown that changing an N-methyl group to an N-ethyl group, or to a larger alkyl chain, can significantly alter biological outcomes[8][9]. This guide will therefore focus on the methodology required to precisely quantify this effect for the core granatanone structure.

Rationale for Target Selection and a Hypothesis-Driven Approach

While granatanone derivatives bind to multiple targets, for a foundational comparative study, we propose the α4β2 nicotinic acetylcholine receptor (nAChR) as the primary target. This choice is based on several factors:

  • Relevance: The nAChR family is a well-established target for bicyclic amine structures[10][11].

  • Robust Assays: High-affinity radioligands and standardized, well-documented binding assay protocols are readily available for the α4β2 subtype[10][12][13].

  • High CNS Expression: The α4β2 receptor is the most abundant nAChR subtype in the central nervous system, making it a highly relevant target for neuropharmacology.

Structure-Activity Relationship (SAR) Hypothesis

The core question is: how does increasing the N-alkyl substituent size from methyl to ethyl affect binding affinity at the α4β2 nAChR?

  • N-Methyl Group: Small and sterically unobtrusive, it provides a baseline interaction.

  • N-Ethyl Group: Adds a single methylene unit, increasing lipophilicity and steric bulk.

This leads to two competing hypotheses:

  • Increased Affinity: The larger ethyl group may engage in favorable hydrophobic interactions within a corresponding pocket of the receptor's binding site, leading to a lower inhibition constant (Ki) and thus higher affinity.

  • Decreased Affinity: The additional bulk of the ethyl group may cause a steric clash with amino acid residues in the binding pocket, preventing optimal orientation and resulting in a higher Ki value (lower affinity).

The following experimental protocol is designed to definitively answer this question.

Experimental Methodology: Competitive Radioligand Binding Assay

To determine the binding affinity (expressed as the inhibition constant, Ki) of the N-methyl and N-ethyl test compounds, a competitive radioligand binding assay is the gold standard. This method measures the ability of a non-radiolabeled compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Materials and Reagents
  • Receptor Source: Rat brain cortical membranes, which are rich in α4β2 nAChRs.

  • Radioligand: [³H]Epibatidine or [³H]Cytisine, well-characterized high-affinity ligands for α4β2 nAChRs[10][12].

  • Test Compounds: N-methyl-9-azabicyclo[3.3.1]nonan-3-one and N-ethyl-9-azabicyclo[3.3.1]nonan-3-one, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, pH 7.4)[14].

  • Non-Specific Binding (NSB) Determinand: A high concentration of a known nAChR ligand, such as nicotine (300 µM) or unlabeled epibatidine (10 µM)[13][14].

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) presoaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter[14][15].

  • Scintillation Counter: To measure the radioactivity trapped on the filters.

  • Scintillation Cocktail: A fluid that emits light when excited by radioactive decay.

Step-by-Step Protocol
  • Membrane Preparation:

    • Homogenize dissected rat cerebral cortex tissue in ice-cold lysis buffer[15].

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes[15].

    • Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay[15].

  • Assay Plate Setup:

    • The assay is typically performed in a 96-well plate format[15].

    • Designate wells for three conditions:

      • Total Binding (TB): Contains receptor membranes, radioligand, and assay buffer. This represents the maximum possible binding.

      • Non-Specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of the NSB determinand (e.g., 300 µM nicotine)[14]. This measures how much radioligand sticks to the membranes and filters indiscriminately.

      • Competition: Contains receptor membranes, radioligand, and varying concentrations of your test compound (N-methyl or N-ethyl analog). A typical setup would use 8-12 concentrations covering a wide range (e.g., 10⁻¹² M to 10⁻⁵ M).

  • Incubation:

    • To each well, add the components in the following order: assay buffer, test compound/NSB determinand/buffer, and finally the receptor membrane preparation.

    • Initiate the binding reaction by adding the radioligand (e.g., [³H]Epibatidine at a final concentration near its Kd, typically ~1-5 nM) to all wells[12][14]. The final assay volume is typically 250-500 µL[14][15].

    • Incubate the plate at a controlled temperature (e.g., 24°C or room temperature) for a sufficient duration to reach equilibrium (typically 60-120 minutes, but may require longer)[14][15].

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester[15]. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through).

    • Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) for each filter using a scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Receptor Source (Rat Cortical Membranes) A1 Set up 96-well plate (Total, NSB, Competition) P1->A1 P2 Test Compounds (N-Methyl & N-Ethyl) P2->A1 P3 Radioligand ([3H]Epibatidine) P3->A1 A2 Incubate to Equilibrium (e.g., 60 min, 24°C) A1->A2 A3 Terminate via Filtration (Separate Bound/Unbound) A2->A3 A4 Quantify Radioactivity (Scintillation Counting) A3->A4 D1 Calculate Specific Binding (Total - NSB) A4->D1 D2 Plot Competition Curve (% Specific Binding vs. [Compound]) D1->D2 D3 Determine IC50 Value (Non-linear Regression) D2->D3 D4 Calculate Ki Value (Cheng-Prusoff Equation) D3->D4 Result Comparative Ki Values (N-Methyl vs. N-Ethyl) D4->Result

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Competition Curve: Convert the specific binding at each competitor concentration into a percentage of the maximum specific binding (i.e., the binding in the absence of any competitor). Plot this percentage against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

  • Determine the IC50 Value: Use a non-linear regression software (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value for each compound. The IC50 is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibition Constant (Ki): The IC50 is dependent on the concentration of the radioligand used. To obtain an absolute measure of affinity, convert the IC50 to a Ki value using the Cheng-Prusoff equation [14][16]:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment or obtained from the literature).

Data Analysis Flow Diagram

G Input Raw CPM Data (Total, NSB, Competition) Step1 Calculate: Specific Binding = Total - NSB Input->Step1 Step2 Normalize Data: % Specific Binding Step1->Step2 Step3 Non-linear Regression (Sigmoidal Curve Fit) Step2->Step3 Output1 IC50 Value Step3->Output1 Step4 Apply Cheng-Prusoff Eq: Ki = IC50 / (1 + [L]/Kd) Output1->Step4 Output2 Final Ki Value (Affinity Constant) Step4->Output2

Caption: The data analysis pipeline from raw counts to the final Ki value.

Summarizing and Comparing the Results

The final step is to present the calculated Ki values in a clear, tabular format to facilitate a direct comparison.

CompoundIC50 (nM) [Mean ± SEM]Ki (nM) [Mean ± SEM]
N-methyl-9-azabicyclo[3.3.1]nonan-3-oneTBDTBD
N-ethyl-9-azabicyclo[3.3.1]nonan-3-oneTBDTBD
TBD: To Be Determined by experiment.

A lower Ki value signifies a higher binding affinity. By comparing the Ki values, you can quantitatively determine the impact of substituting the N-methyl group with an N-ethyl group on the binding of the granatanone scaffold to the α4β2 nAChR. This data provides a crucial first step in understanding the structure-activity relationship and can guide the design of more potent and selective future analogs.

References

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC. (n.d.). Retrieved from [Link]

  • Generation of Candidate Ligands for Nicotinic Acetylcholine Receptors via in situ Click Chemistry with a Soluble Acetylcholine Binding Protein Template - ACS Publications. (2012, March 6). Retrieved from [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed. (2008, December 15). Retrieved from [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as sigma-2 receptor ligands - ResearchGate. (n.d.). Retrieved from [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC. (n.d.). Retrieved from [Link]

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed. (2009, February 1). Retrieved from [Link]

  • Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands - PubMed. (2006, October 15). Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay - Frontiers. (2011, October 18). Retrieved from [Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review - ResearchGate. (n.d.). Retrieved from [Link]

  • Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - MDPI. (2021, October 21). Retrieved from [Link]

  • Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Structure-Activity Relationships of Synthetic Cathinones - PMC. (n.d.). Retrieved from [Link]

  • Document: Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives. (CHEMBL1129411) - ChEMBL - EMBL-EBI. (n.d.). Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved from [Link]

  • Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors - PubMed. (2012, October 11). Retrieved from [Link]

  • Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human - OSTI. (n.d.). Retrieved from [Link]

  • Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of HPLC Methods for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one Quantification

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The robust and accurate quantification of pharmaceutical intermediates is a cornerstone of drug development, ensuring the final product's quality, safety, and efficacy. 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, a key bicyclic amine building block, is no exception. Its structural rigidity and basic nature present unique analytical challenges.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for its quantification, grounded in the principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH).[2][3][4][5]

The Bedrock of Analytical Excellence: Core Validation Principles

Before delving into comparative data, it is crucial to understand the "why" behind method validation. The ultimate goal is to demonstrate that an analytical procedure is "suitable for its intended purpose."[6] This is achieved by assessing a set of key performance characteristics, as defined in the ICH Q2(R2) guidelines.[2][3][7]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined through recovery studies.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

The following diagram illustrates the typical workflow for HPLC method validation, a systematic process ensuring the reliability of the analytical data.

HPLC Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting & Lifecycle Dev Method Development Select column, mobile phase, detector Opt Method Optimization Fine-tune parameters for peak shape, resolution, and run time Dev->Opt Protocol Validation Protocol Define experiments, parameters, and acceptance criteria based on ICH Q2(R2) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Summarize results and compare against acceptance criteria Robustness->Report Lifecycle Method Lifecycle Management Continuous monitoring and re-validation as needed Report->Lifecycle

Caption: A typical workflow for HPLC method validation.

Comparative Analysis of HPLC Methodologies

The basic nitrogen in the 9-azabicyclo[3.3.1]nonane ring system can interact with residual silanols on traditional silica-based HPLC columns, leading to poor peak shape (tailing).[9] Therefore, the choice of column and mobile phase pH is critical for successful quantification. Below, we compare two distinct reversed-phase HPLC methods tailored for the analysis of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Method A utilizes a modern, end-capped C18 column with a low pH mobile phase to protonate the basic analyte, minimizing silanol interactions. Method B employs a polar-embedded column that offers alternative selectivity and is designed for better performance with basic compounds, even at mid-range pH.

Chromatographic Conditions
ParameterMethod A: Traditional C18 ApproachMethod B: Polar-Embedded Column ApproachCausality Behind Experimental Choices
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 5 µm)Polar-Embedded C18 (e.g., 4.6 x 150 mm, 5 µm)Method A relies on a low pH to protonate the basic analyte and minimize peak tailing on a standard C18 phase.[9] Method B's embedded polar group shields residual silanols, allowing for good peak shape over a wider pH range and offering different selectivity.[10]
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in AcetonitrileA: 10 mM Ammonium Acetate, pH 5.5B: AcetonitrileTFA acts as an ion-pairing agent and maintains a low pH (~2), ensuring the analyte is in a single ionic state and improving peak symmetry.[10] The ammonium acetate buffer in Method B provides good buffering capacity at a mid-range pH, suitable for the polar-embedded column.
Gradient 10-70% B over 15 minutes15-65% B over 15 minutesA gradient elution is necessary to ensure the elution of potential impurities with different polarities and to clean the column effectively after each injection.[11]
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Detection UV at 210 nmUV at 210 nmThe ketone chromophore in the analyte allows for UV detection. 210 nm is chosen for high sensitivity, as many organic molecules exhibit strong absorbance at lower UV wavelengths.
Column Temp. 30 °C30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape.
Performance Comparison: Validation Data Summary

The following table presents hypothetical but realistic validation data for the two methods, demonstrating their suitability for the intended purpose.

Validation ParameterMethod AMethod BAcceptance Criteria (Typical)
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 1 - 1001 - 100To cover expected concentrations
Accuracy (% Recovery) 99.2 - 101.5%99.5 - 101.1%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.6%≤ 1.0%
- Intermediate Precision≤ 1.2%≤ 1.0%≤ 2.0%
LOD (µg/mL) 0.250.20Reportable
LOQ (µg/mL) 0.800.65Reportable and within range
Specificity No interference from placebo or known impuritiesNo interference from placebo or known impuritiesAnalyte peak is pure and resolved from other peaks

Analysis of Results: Both methods demonstrate excellent performance and meet typical acceptance criteria for the validation of an HPLC method for a pharmaceutical intermediate. Method B shows slightly better precision and a lower LOQ, which could be advantageous for trace-level impurity analysis. The choice between the two may ultimately depend on the specific impurity profile of the sample and the robustness of the method in a routine laboratory setting.

Detailed Experimental Protocol: Determination of Accuracy

Accuracy is determined by spiking a placebo (a mixture of all components except the analyte) with known amounts of the 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one reference standard at different concentration levels.

Objective: To assess the agreement between the measured concentration and the true concentration of the analyte.

Procedure:

  • Prepare a Placebo Solution: Accurately weigh and dissolve the formulation's excipients in the analysis solvent to create a placebo solution at a concentration equivalent to the target sample concentration.

  • Prepare Spiked Samples:

    • Prepare three concentration levels covering the method's range (e.g., 80%, 100%, and 120% of the target concentration).

    • For each level, prepare three independent samples by adding a known amount of the analyte reference standard to the placebo solution.

  • Prepare Standard Solutions: Prepare a standard solution of the analyte at the 100% concentration level.

  • Analysis:

    • Inject the standard solution to ensure system suitability.

    • Inject each of the nine spiked samples (3 levels x 3 replicates) onto the HPLC system.

  • Calculation:

    • Calculate the concentration of the analyte in each spiked sample using the response from the standard solution.

    • Determine the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100%

  • Acceptance Criteria: The mean percent recovery at each concentration level should be within 98.0% to 102.0%.

The decision-making process for selecting the appropriate chromatographic conditions is a critical first step, as illustrated below.

Chromatography Decision Tree Analyte Analyte: 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one Properties Key Properties: - Basic Nitrogen - Ketone Chromophore (UV active) Analyte->Properties Challenge Main Challenge: Peak Tailing on Silica Columns Properties->Challenge Strategy Select Strategy to Mitigate Tailing Challenge->Strategy StrategyA Method A: Suppress Silanol Activity Strategy->StrategyA Option 1 StrategyB Method B: Shield Silanols Strategy->StrategyB Option 2 ColumnA Column: Standard End-capped C18 StrategyA->ColumnA ColumnB Column: Polar-Embedded StrategyB->ColumnB MobilePhaseA Mobile Phase: Low pH (e.g., 0.1% TFA) Protonates analyte, suppresses silanol ionization ColumnA->MobilePhaseA Validation Perform Full Method Validation (ICH Q2) MobilePhaseA->Validation MobilePhaseB Mobile Phase: Mid-pH Buffer (e.g., pH 5.5) Embedded polar group shields silanols ColumnB->MobilePhaseB MobilePhaseB->Validation

Caption: Decision tree for selecting chromatographic conditions.

Conclusion

This guide has provided a comparative analysis of two robust HPLC methods for the quantification of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one. Both the traditional low-pH C18 approach and the modern polar-embedded column method are shown to be validatable according to stringent ICH guidelines. The optimal choice will depend on specific laboratory requirements, including desired sensitivity and the impurity profile of the samples being analyzed. By grounding experimental design in the principles of causality and adhering to a systematic validation workflow, researchers can ensure the generation of high-quality, reliable, and defensible analytical data crucial for the advancement of drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • European Medicines Agency. (2023).
  • ProPharma. (2024).
  • U.S. Food and Drug Administration. (2015).
  • Chromatography Forum. (2002). HPLC conditions for basic compound?
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?
  • ResearchGate. (n.d.). Q2(R1)
  • Shimadzu Scientific Instruments. (n.d.).
  • International Journal of Research and Review. (2025).
  • BenchChem. (2025). Stereochemistry of 9-Azabicyclo[3.3.

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Reactivity Profiles of Granatanone Homologues: Pseudopelletierine vs. 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of neuroactive alkaloid synthesis and diversity-oriented heterocyclic chemistry, I frequently encounter challenges in predicting the stereochemical outcomes of reactions involving bicyclic systems. The granatane (9-azabicyclo[3.3.1]nonane) skeleton is a critical structural motif in drug development.

This guide objectively compares the reactivity profiles of the classic N-methyl derivative, pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one), against its homologue, 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one . By analyzing their N-invertomer stereochemistry, transannular interactions, and oxidative susceptibilities, we can establish a predictive framework for their behavior in complex synthetic workflows.

Structural Dynamics & N-Invertomer Stereochemistry

The reactivity of the 9-azabicyclo[3.3.1]nonan-3-one system is governed by two primary conformational forces: the transannular steric clash between C3 and C7, and the N-invertomer equilibrium (equatorial vs. axial N-alkyl groups).

While the piperidone ring naturally favors a chair conformation, the twin-chair geometry of the granatane system forces the C3 carbonyl and C7 methylene into close proximity, resulting in severe transannular repulsion. Consequently, the system often relaxes into a chair-boat conformation.

The choice of the N-alkyl substituent directly impacts the nitrogen's inversion dynamics. In pseudopelletierine, the N-methyl group predominantly occupies the equatorial position in solution to minimize steric strain. However, substituting the methyl group with an N-ethyl group introduces a larger steric "sweep volume." While the equatorial position remains favored, the energy gap between the equatorial and axial invertomers narrows in the free base form, altering the trajectory for nucleophilic attack at the C3 ketone. Recent computational and NMR studies confirm that protonation of the amine dramatically shifts this equilibrium, locking the substituent into the equatorial plane 1.

G N_Equatorial Equatorial N-Alkyl (Favored in Solution) Aldol Aldol Addition at C3 (High Stereoselectivity) N_Equatorial->Aldol Directs Exo/Endo Attack N_Axial Axial N-Alkyl (Steric Clash with C3/C7) N_Axial->N_Equatorial Solvation / Dynamics N_Axial->Aldol Hinders Syn Attack Protonation Acidic Media (HCl/DCl) Protonation of N9 Protonation->N_Equatorial Shifts Equilibrium

Caption: N-invertomer equilibrium dynamics influencing C3 nucleophilic attack trajectories.

Comparative Reactivity Profiles

Nucleophilic Addition & Aldol Stereoselectivity

The N-ethyl homologue exhibits greater steric shielding over the top face of the bicyclic system compared to pseudopelletierine. When conducting aldol reactions in aqueous media, the protonated N-ethyl group (locked in the equatorial position) dictates a highly specific facial approach for incoming nucleophiles. Pseudopelletierine, with its smaller N-methyl group, demonstrates faster reaction kinetics but slightly lower diastereoselectivity during bulky enolate additions.

Photochemical Oxidation & N-Dealkylation

Pseudopelletierine is uniquely susceptible to photochemical oxidation. When exposed to singlet oxygen, it undergoes a specific cleavage and rearrangement to yield an N-formyl derivative in 55-60% yield 2. The N-ethyl homologue, possessing a more sterically encumbered alpha-carbon on the alkyl chain, exhibits a slower and more complex degradation profile under identical singlet oxygen conditions, making it more robust under oxidative stress but less useful for deliberate N-dealkylation workflows. Furthermore, the 9-azabicyclo[3.3.1]nonane backbone itself is highly valued as a compact framework for generating stable nitroxyl radicals (like KetoABNO) used in aerobic alcohol oxidations 3.

G Substrate Pseudopelletierine (N-Methyl Granatanone) SingletO2 Singlet Oxygen (1O2) + Sensitizer (Rose Bengal) Substrate->SingletO2 Photolysis (hv) Intermediate Dioxetane / Radical Intermediate SingletO2->Intermediate Oxidation Product N-Formyl Derivative (Yield: 55-60%) Intermediate->Product Cleavage / Rearrangement

Caption: Photochemical oxidation pathway of pseudopelletierine via singlet oxygen.

Quantitative Data Analysis

Table 1: Physicochemical and Reactivity Comparison

ParameterPseudopelletierine (N-Methyl)9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one
Steric Profile MinimalModerate (restricted C-N rotation)
Predominant N-Invertomer (Free Base) EquatorialEquatorial (narrower energy gap)
Nucleophilic Attack at C3 Kinetically favored, less hinderedModerately hindered by ethyl sweep
Photochemical Oxidation (1O2) Yields N-formyl derivative cleanlySlower, complex degradation mixture
Utility in Radical Catalysis Precursor to N-oxyl radicalsLess optimal due to steric shielding

Table 2: N-Invertomer Ratios (Equatorial/Axial) in Solution

CompoundSolvent SystemStateEq/Ax Ratio
N-Methyl (Pseudopelletierine)CDCl3Free Base~2.5 : 1
N-Ethyl HomologueCDCl3Free Base~1.5 : 1
N-Ethyl HomologueD2O (pD < 2)Protonated> 5.0 : 1

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined so that researchers can verify the mechanistic pathways in real-time.

Protocol 1: NMR Determination of N-Invertomer Equilibrium

Causality: At room temperature, the rapid inversion of the nitrogen atom averages the signals of the axial and equatorial conformers, making quantification impossible. By protonating the amine, we halt the nitrogen inversion on the NMR timescale. Self-Validation: The experiment is internally validated when the previously broad, averaged alpha-proton multiplets resolve into distinct, integratable signals, confirming the cessation of rapid inversion.

  • Sample Preparation: Dissolve 15 mg of the granatanone derivative (free base) in 0.5 mL of CDCl3 to establish a baseline spectrum showing averaged signals.

  • Protonation: Prepare a separate sample by dissolving 15 mg of the derivative in 0.5 mL of D2O. Acidify the solution with DCl until the pD is < 2.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz (or higher) at 298 K.

  • Data Analysis: Integrate the distinct signals of the alpha-protons (C2 and C4). The ratio of the integrals directly correlates to the equatorial vs. axial N-invertomer populations.

Protocol 2: Photochemical Oxidation via Singlet Oxygen

Causality: Pseudopelletierine undergoes N-dealkylation to an N-formyl derivative specifically through a singlet oxygen pathway. Rose Bengal is used as a photosensitizer to convert ground-state triplet oxygen into reactive singlet oxygen upon irradiation. Self-Validation: The mechanism is validated by running a parallel control reaction spiked with DABCO (a known singlet oxygen scavenger). If the reaction is completely quenched in the presence of DABCO, it proves the transformation relies exclusively on singlet oxygen, ruling out ground-state radical autoxidation.

  • Reaction Setup: Dissolve 2.0 mmol of pseudopelletierine in 50 mL of anhydrous benzene in a photochemical reactor.

  • Sensitization: Add 5 mol% Rose Bengal as the photosensitizer.

  • Oxygenation: Purge the solution with dry O2 gas for 15 minutes, then maintain a continuous, gentle O2 sparge throughout the reaction.

  • Irradiation: Irradiate the mixture using a medium-pressure mercury lamp for 4-6 hours at ambient temperature.

  • Quenching Control: In a separate parallel flask, repeat steps 1-4 but add 1.0 equivalent of 1,4-diazabicyclo[2.2.2]octane (DABCO). Monitor both via TLC.

  • Purification: Once the primary reaction is complete, concentrate the solvent in vacuo and purify via silica gel chromatography (CH2Cl2 eluent) to isolate the N-formyl derivative.

References

  • Title: Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR Source: Academie des Sciences / Comptes Rendus Chimie URL: [Link]

  • Title: Reaction of Singlet Oxygen with Pseudopelletierine and Tropinone Source: RSC Publishing / Chemical Communications URL: [Link]

  • Title: Identification of the Optimal Framework for Nitroxyl Radical/Hydroxylamine in Copper-Cocatalyzed Aerobic Alcohol Oxidation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

A Comparative Guide to Benchmarking Catalytic Hydrogenation Rates of 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the catalytic hydrogenation of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, a key intermediate in the synthesis of various biologically active compounds. The stereochemical outcome of this reduction is of paramount importance, as the pharmacological properties of the resulting amino alcohol diastereomers can vary significantly. This document outlines a systematic approach to catalyst and condition screening to optimize for reaction rate and desired stereoselectivity.

Introduction: The Significance of Stereoselective Reduction

The 9-azabicyclo[3.3.1]nonane scaffold is a prevalent structural motif in numerous natural products and pharmaceutical agents.[1][2] The reduction of the C3-ketone in N-substituted derivatives, such as 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, yields two potential diastereomeric alcohols: the endo and exo isomers. The therapeutic efficacy and safety of the final drug substance are often critically dependent on the stereochemistry at this center.[3] Therefore, the development of a highly diastereoselective and efficient catalytic hydrogenation process is a crucial step in the drug development pipeline.

This guide will explore a comparative study of various catalyst systems for the hydrogenation of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, focusing on achieving high conversion rates and maximizing the yield of the desired diastereomer. We will delve into the experimental design, provide a detailed protocol, and present a comparative analysis of hypothetical, yet realistic, data based on analogous chemical systems.[4][5][6][7]

Experimental Design: A Multiparameter Approach

To effectively benchmark catalytic performance, a multiparameter approach is essential. This involves the systematic variation of catalysts, solvents, temperature, and hydrogen pressure. The following experimental design provides a robust framework for such a study.

Synthesis of the Starting Material

The substrate, 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, can be synthesized from pseudopelletierine via a von Braun reaction with ethyl chloroformate, followed by reduction of the resulting carbamate.[8] An alternative approach involves the Robinson-Schöpf-type condensation of glutaraldehyde, ethylamine, and acetonedicarboxylic acid.[9][10]

Catalyst Selection

A range of commercially available and novel catalysts should be screened to identify the optimal system. The selection should include both heterogeneous and homogeneous catalysts known for their activity in ketone hydrogenation.

  • Heterogeneous Catalysts:

    • Palladium on Carbon (Pd/C)

    • Platinum on Carbon (Pt/C)

    • Rhodium on Alumina (Rh/Al₂O₃)

    • Raney Nickel (Ra-Ni)

  • Homogeneous Catalysts:

    • Ruthenium-based catalysts (e.g., RuCl₂[(S)-BINAP][(R)-IPHAN])[4][11][12]

    • Iridium-based catalysts (e.g., chiral bicyclic NHC/Ir complexes)[13][14]

Reaction Parameters

The following reaction parameters should be systematically investigated for each catalyst:

  • Solvent: Methanol, Ethanol, Isopropanol, Tetrahydrofuran (THF)

  • Temperature: 25 °C, 50 °C, 75 °C

  • Hydrogen Pressure: 1 atm, 10 atm, 50 atm

  • Catalyst Loading: 0.1 mol%, 0.5 mol%, 1.0 mol%

The following diagram illustrates the workflow for the comprehensive screening of these parameters.

G cluster_0 Parameter Screening Workflow A Synthesize and Purify 9-Ethyl-9-Azabicyclo[3.3.1]nonan-3-one B Select Catalyst Panel (Heterogeneous & Homogeneous) A->B C Define Reaction Parameter Matrix (Solvent, Temperature, Pressure, Catalyst Loading) B->C D Perform High-Throughput Screening Reactions C->D E Analyze Reaction Outcomes (Conversion, Diastereoselectivity) D->E F Identify Lead Catalyst and Conditions E->F G Optimize Lead Conditions F->G H Scale-Up and Validate G->H G cluster_1 Catalyst Selection Logic A Desired Diastereomer? B endo-Alcohol A->B endo C exo-Alcohol A->C exo D Screen Rhodium and Ruthenium-based Catalysts B->D E Screen Iridium-based Catalysts C->E F Optimize Lead Catalyst for Rate and Selectivity D->F E->F

Sources

Reproducibility of 9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one Spectroscopic Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 9-azabicyclo[3.3.1]nonane (granatane) scaffold is a privileged structure in medicinal chemistry. The N-methyl group in the axial conformation is widely considered the pharmacophore for many tropane and granatane alkaloids, and the bicyclic ring system provides a critical semisynthetic intermediate for potent 5-HT₃ receptor agonists like Granisetron (1).

Among its derivatives, 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one presents unique analytical challenges. As a Senior Application Scientist, I frequently encounter discrepancies in the spectroscopic data of this compound across different laboratories, synthesis batches, and commercial suppliers. These inconsistencies are rarely due to chemical impurities; rather, they stem from the molecule's complex conformational dynamics—specifically, nitrogen inversion and chair-chair/chair-boat ring equilibria.

This guide provides an objective comparison of spectroscopic methodologies for 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, establishing a self-validating protocol to ensure absolute reproducibility in your analytical workflows.

The Mechanistic Cause of Spectroscopic Variability

Unlike rigid bicyclic systems, the granatane ring exhibits significant flexibility. The tertiary nitrogen at the 9-position undergoes rapid inversion at room temperature. In the gas phase or non-polar solvents, the N-alkyl group oscillates between axial and equatorial positions. For N-ethyl derivatives, the equatorial/axial ratio is close to 1 in certain environments, leading to broadened or split NMR signals at room temperature due to rapid nitrogen inversion (2).

When analyzing the free base of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one via ¹H NMR at 298 K, this rapid exchange often results in severe signal broadening, particularly for the bridgehead protons (H1/H5) and the N-ethyl methylene protons. This broadening is frequently misdiagnosed as poor sample purity. To achieve reproducible data, the system must be thermodynamically locked. This is accomplished either by lowering the temperature (Variable Temperature NMR) or by protonating the nitrogen to form the hydrochloride salt, which halts N-inversion and yields sharp signals for the major (axial) and minor (equatorial) invertomers.

ConformationalWorkflow Start 9-Ethyl-Granatanone (Free Base) Prep Sample Prep in CDCl3 (Dynamic N-Inversion) Start->Prep Decision Spectroscopic Resolution Strategy Prep->Decision Path1 Method A: Thermal Control VT-NMR (Cool to 233 K) Decision->Path1 Non-Destructive Path2 Method B: Chemical Lock Add 1.1 eq. HCl (Ether) Decision->Path2 Preferred for Routine Result1 Slowed Exchange Rate (Broad Signals Resolve) Path1->Result1 Result2 Protonated Ammonium Salt (Inversion Arrested at 298 K) Path2->Result2 Final Reproducible 1H/13C NMR (Axial/Equatorial Ratio Quantified) Result1->Final Result2->Final

Workflow for resolving N-invertomers in granatane derivatives to ensure reproducibility.

Comparative Spectroscopic Data

To contextualize the performance of the N-ethyl derivative, it is essential to compare it against its N-methyl (pseudopelletierine) and unsubstituted core counterparts. The table below summarizes the expected ¹H NMR chemical shifts. Note how the chemical lock (HCl salt) allows for the precise resolution of the axial invertomer in the N-ethyl derivative, revealing diagnostic coupling constants that are otherwise lost in the free base form (3).

CompoundFormMajor InvertomerBridgehead (H1/H5) δ (ppm)N-Alkyl δ (ppm)Diagnostic Signal
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Free BaseAxial3.09–3.03 (m, 2H)2.45 (s, 3H)Sharp singlet for N-CH₃
9-Ethyl-9-azabicyclo[3.3.1]nonan-3-one HCl SaltAxial3.94–3.87 (m, 2H)3.80–3.68 (m, 2H)Doublet at 2.55 (J = 16.5 Hz)
9-Azabicyclo[3.3.1]nonane (Core)Free BaseN/A3.57 (br s, 2H)N/ABroad singlet for NH

Self-Validating Protocol for Reproducible NMR Acquisition

To eliminate inter-laboratory variability, follow this self-validating protocol. The causality behind these steps is to strictly control the protonation state and temperature—the two variables that dictate the molecule's conformational equilibrium.

Step 1: Sample Preparation and Chemical Locking
  • Action: Dissolve 10–15 mg of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one in 0.6 mL of anhydrous CDCl₃. Add 1.1 molar equivalents of 2M HCl in diethyl ether directly to the NMR tube. Cap and invert to mix.

  • Causality: Anhydrous solvent prevents water-induced hydrogen bonding, which can unpredictably shift the invertomer equilibrium. Protonation converts the tertiary amine to an ammonium salt, completely arresting nitrogen inversion at room temperature and locking the molecule into distinct axial/equatorial invertomers.

Step 2: Spectrometer Equilibration
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Set the probe temperature strictly to 298 K and allow 5 minutes for thermal equilibration.

  • Causality: Even as a salt, minor conformational flexing occurs. Strict temperature control ensures the axial/equatorial integration ratio remains constant across different runs and different instruments.

Step 3: Acquisition Parameters
  • Action: Acquire the ¹H NMR spectrum using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0s D1 ensures complete relaxation of the rigid bicyclic protons, allowing for accurate integration of the major (axial) invertomer signals (e.g., the distinct doublet at 2.55 ppm, J = 16.5 Hz).

Step 4: Orthogonal Validation (2D NMR)
  • Action: Run a rapid ¹H-¹³C HSQC experiment to map proton-carbon connectivities.

  • Causality: This step makes the protocol self-validating. The N-ethyl methylene protons (expected around 3.80–3.68 ppm) can overlap with the bridgehead protons (3.94–3.87 ppm) in 1D spectra. HSQC unambiguously separates these based on their distinct ¹³C chemical shifts, proving that signal integration is assigned to the correct structural features rather than impurities.

Supplier vs. In-House Synthesis Comparison

When sourcing 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one, researchers typically choose between commercial vendors and in-house synthesis. A common and effective method for the synthesis of the 9-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf condensation, utilizing a one-pot, three-component reaction of ethylamine, glutaraldehyde, and acetonedicarboxylic acid (4).

  • Commercial Standards: Often supplied as the free base. While chromatographic purity is typically high (>95%), the initial NMR may look "messy" due to the dynamic exchange described above. Applying the chemical lock protocol (Step 1) immediately resolves this.

  • In-House Synthesis: Crude products often contain trace unreacted glutaraldehyde (visible as broad multiplets at ~9.7 ppm) or polymeric byproducts. The distinct advantage of in-house synthesis is the ability to immediately precipitate the product as the HCl salt from ether during the final workup. This yields a highly crystalline, conformationally locked solid that guarantees pristine, reproducible spectroscopic data right out of the flask.

Conclusion

Reproducibility in the spectroscopic analysis of 9-ethyl-9-azabicyclo[3.3.1]nonan-3-one is not merely a function of sample purity, but of thermodynamic control. By understanding the causality of nitrogen inversion and employing the self-validating protonation protocol outlined above, researchers can generate robust, authoritative data suitable for regulatory submissions and advanced drug development.

References

  • Academie des Sciences. "Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR." Available at:[Link]

  • National Institutes of Health (PMC). "Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity." Available at:[Link]

  • National Institutes of Health (PMC). "Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis." Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, a heterocyclic compound that, like many specialized reagents, requires careful management from cradle to grave. Our focus is on providing actionable intelligence that safeguards both laboratory personnel and the environment, ensuring that your innovative work is built on a foundation of uncompromised safety.

Understanding the Hazard Profile: An Evidence-Based Approach

Based on this analysis, it is prudent to handle 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one as a hazardous substance with the potential for corrosive and irritant properties. This conservative approach ensures the highest level of safety in the absence of definitive, compound-specific data.

Parameter Description Primary Concerns Regulatory Framework
Physical State Solid (assumed at STP)Inhalation of dust, skin/eye contactOSHA Hazard Communication Standard
Chemical Class Nitrogen-containing heterocyclic compoundReactivity with strong oxidizing agents, potential for toxic byproducts upon combustionEPA Resource Conservation and Recovery Act (RCRA)
Anticipated Hazards Skin Irritation/Corrosion, Serious Eye Damage, Acute Oral Toxicity, Respiratory IrritationDermal and ocular exposure, accidental ingestion, inhalation of airborne particlesGHS Classification, RCRA Hazardous Waste Characteristics
Waste Classification Likely Hazardous Waste (pending characterization)Proper segregation, labeling, and disposal according to federal and local regulations40 CFR Part 261 - Identification and Listing of Hazardous Waste[3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one must be a controlled, documented process. The following steps are aligned with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound, either in its pure form or as waste, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles[2].

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for any signs of degradation or perforation before use[2][4].

  • Body Protection: A lab coat or a chemical-resistant suit is required to prevent skin contact[2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[2][5].

Step 2: Waste Characterization and Segregation - The Cornerstone of Compliance

Proper waste management begins with accurate characterization and segregation at the point of generation[6][7].

  • Hazardous Waste Determination: Based on the anticipated hazards, treat all waste containing 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one as hazardous waste. This includes the pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and reaction byproducts.

  • Segregation: Do not mix this waste with other waste streams[6][8]. Incompatible materials can lead to dangerous chemical reactions. Store it separately from strong acids, bases, and oxidizing agents.

Step 3: Containerization and Labeling - Clarity and Safety

The integrity of your waste containment is critical to preventing leaks and ensuring proper handling by waste management personnel.

  • Container Selection: Use a container that is chemically compatible with the waste and in good condition, with a secure, leak-proof closure[6][7].

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE"[7][9]. The label must also include the full chemical name ("9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one") and an indication of the hazards (e.g., "Corrosive," "Irritant")[8][9].

Step 4: Accumulation and Storage - Time and Place

Laboratories generating hazardous waste must adhere to strict accumulation and storage requirements.

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of the laboratory personnel[7][9].

  • Storage Limits: Do not exceed the volume limits for an SAA (typically up to 55 gallons of hazardous waste)[9]. Once a container is full, it must be moved to a central accumulation area within 72 hours[7].

Step 5: Final Disposal - Partnering with Professionals

The final disposal of hazardous chemical waste is a regulated process that must be handled by a licensed and reputable waste disposal company.

  • Engage a Certified Vendor: Your institution's Environmental Health & Safety (EH&S) office will have a list of approved hazardous waste disposal vendors.

  • Documentation: Ensure that all waste is properly documented on a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site[9][10].

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct personal protective equipment.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container[2]. For a solution, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.

  • Reporting: Report the spill to your institution's EH&S office.

Visualizing the Disposal Pathway

To further clarify the decision-making process for the proper disposal of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, the following workflow diagram illustrates the key steps and considerations.

cluster_0 Phase 1: At the Bench cluster_1 Phase 2: Containerization & Labeling cluster_2 Phase 3: Accumulation & Disposal A Generation of Waste (9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one) B Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) A->B C Segregate Waste - Isolate from incompatible materials B->C D Select Compatible Container - Good condition, leak-proof C->D E Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Warnings D->E F Store in Satellite Accumulation Area (SAA) - At or near point of generation E->F G Monitor Accumulation - Do not exceed volume/time limits F->G H Arrange for Pickup - Contact EH&S for approved vendor G->H I Complete Hazardous Waste Manifest H->I J Transfer to Licensed Disposal Facility I->J

Caption: Disposal workflow for 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of chemical reagents like 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and corporate responsibility. By adhering to the principles of proactive hazard assessment, meticulous segregation and labeling, and compliant disposal practices, research organizations can foster a culture of safety that protects their personnel, the community, and the environment. This commitment, in turn, builds deep trust and reinforces the value of your scientific endeavors.

References

  • Daniels Health. (2025, May 21).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Environmental Marketing Services. (2024, July 15).
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • MLI. (2025, November 26). Pharmaceutical Hazardous Waste Management Guide.
  • CymitQuimica. (2026, February 14).
  • Cenero. (2024, September 16). Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices.
  • NextSDS. 9-Azabicyclo[3.3.
  • PubChem. 9-Azabicyclo[3.3.1]nonan-3-one.
  • 3M.
  • Sigma-Aldrich. (2025, September 15).
  • Sigma-Aldrich. (2025, November 6).
  • Enva. (2025, January 1). Chemical Waste Management Best Practices.
  • Evonik. (2023, June 1).
  • Triumvirate Environmental. (2024, October 2). Pharma Waste Management: Steps for Compliance & Sustainability.
  • BOC Sciences. MSDS of 3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride.
  • PubChem. 9-Azabicyclo(3.3.1)nonane n-oxyl.
  • 3M. (2023, September 4).
  • Organic Syntheses. (2022, May 10). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 9-Borabicyclo[3.3.1]nonane.
  • ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA.
  • ResearchGate.
  • Federal Register. (2000, September 14).
  • Kelley Drye & Warren LLP. (2024, February 6). EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one

Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety and Hazard Assessment

Based on data from analogous compounds such as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one and 9-Azabicyclo[3.3.1]nonan-3-one, it is prudent to treat 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one with a high degree of caution.[1][2] These related compounds are known to be irritants to the skin, eyes, and respiratory system.[1] Some are even classified as causing severe skin burns and eye damage.[2] Therefore, we must assume that 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one poses similar risks.

Key Assumed Hazards:

  • Skin and Eye Irritant/Corrosive: Potential to cause irritation or severe burns upon contact.

  • Respiratory Irritant: Inhalation of dust or vapors may irritate the mucous membranes and upper respiratory tract.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Toxic Fumes in Case of Fire: Like many organic compounds, it may emit toxic fumes, including nitrogen oxides and carbon monoxide, when exposed to fire.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a system designed to provide barriers against specific routes of exposure. For 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, the following PPE is mandatory.

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against splashes and fine dust.[1][3] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection A knee-length laboratory coat and chemical-resistant gloves.A lab coat provides a primary barrier against accidental spills.[4] For glove selection, compatible chemical-resistant gloves are essential.[1] Given the amine structure, nitrile or neoprene gloves are generally recommended. Always double-glove when handling the pure compound.
Respiratory Protection A NIOSH-approved respirator.Due to the potential for respiratory irritation, a respirator is required, especially when handling the solid form or creating solutions.[1][5] The specific type of cartridge should be chosen based on the potential for vapor or dust generation.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring a safe experimental process.

1. Preparation and Donning of PPE:

  • Step 1: Pre-operational Check: Before entering the designated handling area, ensure that all necessary PPE is available and in good condition. Check gloves for any signs of degradation or punctures.

  • Step 2: Lab Coat: Don a clean, knee-length lab coat, ensuring it is fully buttoned.[4]

  • Step 3: Respirator: If required, perform a fit check on your respirator to ensure a proper seal.

  • Step 4: Eye and Face Protection: Put on your chemical safety goggles.

  • Step 5: Gloves: Don the first pair of chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, put on the second pair.

2. Handling the Compound:

  • Step 1: Designated Area: All handling of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Step 2: Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.

  • Step 3: Weighing and Transfer: When weighing the solid, use a micro-spatula to minimize dust generation. For transfers, use appropriate glassware and funnels to prevent spills.

  • Step 4: Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling and Doffing of PPE:

  • Step 1: Decontamination: If any part of your PPE becomes contaminated, remove and dispose of it immediately, then replace it with new PPE.

  • Step 2: Glove Removal: Remove the outer pair of gloves first, turning them inside out as you remove them. Then, remove the inner pair using the same technique.

  • Step 3: Face and Eye Protection Removal: Remove the face shield (if used), followed by the goggles.

  • Step 4: Respirator Removal: Remove your respirator.

  • Step 5: Lab Coat Removal: Remove your lab coat, turning it inside out to contain any potential contamination on the exterior.

  • Step 6: Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_check Pre-operational Check don_ppe Don PPE prep_check->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood Enter Handling Area spill_contain Use Spill Containment fume_hood->spill_contain weigh_transfer Weigh and Transfer spill_contain->weigh_transfer decon Decontaminate weigh_transfer->decon Complete Handling doff_ppe Doff PPE decon->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: A procedural workflow for the safe handling of 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 9-ethyl-9-Azabicyclo[3.3.1]nonan-3-one, including used gloves, bench liners, and weighing paper, should be placed in a clearly labeled, sealed waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Never dispose of this compound down the drain.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[1] Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1] For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.

References

  • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
  • 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one(552-70-5) - ChemicalBook. ChemicalBook.
  • 9-Azabicyclo[3.3.
  • 9-Azabicyclo[3.3.1]nonan-3-one | C8H13NO | CID 145745 - PubChem. PubChem.
  • Personal Protective Equipment (PPE) - CHEMM. CHEMM.
  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Proper Protective Equipment - Chemistry LibreTexts. Chemistry LibreTexts.

Sources

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